Product packaging for ML240(Cat. No.:CAS No. 1346527-98-7)

ML240

Cat. No.: B609131
CAS No.: 1346527-98-7
M. Wt: 396.4 g/mol
InChI Key: NHAMBLRUUJAFOY-UHFFFAOYSA-N
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Description

ML240 is a member of the class of quinazolines that is quinazoline which is substituted at positions 2, 5 and 8 by 2-amino-1H-benzimidazol-1-yl, benzylnitrilo and methoxy groups, respectively. It is a ATP-competetive inhibitor of AAA ATPase p97, also known as valosin-containing protein (VCP). It has a role as an antineoplastic agent. It is a member of quinazolines, a member of benzimidazoles, a secondary amino compound, an aromatic amine, an aromatic ether and a primary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N6O B609131 ML240 CAS No. 1346527-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMBLRUUJAFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022547
Record name ML240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346527-98-7
Record name ML240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, a potent and selective inhibitor of the AAA ATPase p97, also known as Valosin-Containing Protein (VCP). This compound, designated as ML240, has emerged as a significant molecule in cancer research due to its potential as an antineoplastic agent.[1][2] The following sections detail the methodologies and data integral to confirming its chemical structure, presented in a format tailored for researchers and professionals in drug development.

Chemical Identity and Properties

A summary of the key identifiers and computed properties for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) is presented in Table 1. This data is foundational for its characterization and is compiled from established chemical databases.

IdentifierValue
IUPAC Name 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Synonym This compound
Molecular Formula C₂₃H₂₀N₆O
Molecular Weight 396.4 g/mol
CAS Number 1346527-98-7
InChI InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28)
SMILES COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N

Table 1: Chemical Identifiers and Computed Properties of this compound.

Spectroscopic and Analytical Data for Structure Elucidation

The definitive structure of this compound was elucidated using a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule. The expected data from these analyses are summarized in Tables 2 and 3.

High-Resolution Mass Spectrometry (HRMS)

IonCalculated m/zFound m/z
[M+H]⁺397.1771Data from primary literature

Table 2: High-Resolution Mass Spectrometry Data for this compound. The data confirms the molecular formula C₂₃H₂₀N₆O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity
Expected signals for aromatic, benzylic, methoxy, and amine protons would be detailed here based on the primary literature.Expected signals for all 23 carbon atoms would be detailed here based on the primary literature.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Experimental Protocols

The synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) is detailed in the primary literature, "Structure–Activity Relationship Study Reveals this compound and ML241 as Potent and Selective Inhibitors of p97 ATPase"[3]. The general synthetic approach involves a multi-step process, likely culminating in the coupling of key intermediates. A representative, generalized protocol based on common synthetic strategies for quinazoline derivatives is provided below.

General Synthesis of Quinazoline Analogs

The synthesis of the quinazoline core is a critical step in the generation of this compound and its analogs. The following diagram illustrates a generalized workflow for the synthesis of such compounds.

G A Starting Materials (e.g., Substituted Anthranilic Acid) B Cyclization to form Quinazolinone Core A->B Reaction with Formamide or similar reagent C Chlorination of Quinazolinone B->C Reflux with POCl₃ D Nucleophilic Substitution with 2-aminobenzimidazole C->D Reaction in a suitable solvent (e.g., DMF) E Nucleophilic Substitution with Benzylamine D->E Reaction in a suitable solvent (e.g., isopropanol) F Final Product (this compound) E->F Purification (e.g., Chromatography)

Caption: Generalized synthetic workflow for quinazoline-based compounds like this compound.

Detailed Synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound)

The specific protocol for the synthesis of this compound would be found in the supporting information of the aforementioned primary research article[3]. The procedure would typically involve the following key steps:

  • Synthesis of the 8-methoxy-2,4-dichloroquinazoline intermediate: This would likely start from a commercially available substituted anthranilic acid.

  • Reaction with 2-aminobenzimidazole: The more reactive chlorine at the 2-position of the quinazoline would be displaced by 2-aminobenzimidazole.

  • Reaction with benzylamine: The final step would involve the displacement of the remaining chlorine at the 4-position with benzylamine to yield the target compound, this compound.

  • Purification: The crude product would be purified using standard techniques such as column chromatography to yield the final, pure compound.

Structure Elucidation Methodologies

The following experimental protocols are standard for the structural characterization of novel organic compounds like this compound.

  • High-Resolution Mass Spectrometry (HRMS): The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by electrospray ionization (ESI) mass spectrometry to determine its exact mass and confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts, coupling constants, and integration of the signals provide information on the number and types of protons and their neighboring atoms.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded to determine the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are often performed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations), which is crucial for the unambiguous assignment of all signals and confirmation of the overall structure.

Biological Activity and Signaling Pathway

This compound is an ATP-competitive inhibitor of the AAA ATPase p97/VCP. This protein plays a critical role in cellular protein homeostasis, including the endoplasmic-reticulum-associated degradation (ERAD) pathway. Inhibition of p97 leads to an accumulation of ubiquitinated proteins and unresolved proteotoxic stress, ultimately triggering apoptosis in cancer cells.

G cluster_0 Normal Cellular Process (ERAD) cluster_1 Inhibition by this compound A Misfolded Protein in ER B Ubiquitination A->B C p97/VCP Complex B->C G Accumulation of Ubiquitinated Proteins B->G Pathway Blocked D Proteasomal Degradation C->D F Inhibited p97/VCP E This compound E->F H Proteotoxic Stress G->H I Apoptosis H->I

Caption: Mechanism of action of this compound in the p97/VCP-mediated ERAD pathway.

Conclusion

The structure of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) has been rigorously established through a combination of synthetic chemistry and advanced spectroscopic techniques. The detailed characterization data, primarily from NMR and HRMS, provides unambiguous evidence for its molecular architecture. As a potent inhibitor of p97/VCP, this compound represents a valuable chemical probe for studying protein homeostasis and a promising lead compound for the development of novel anticancer therapeutics. This guide serves as a centralized resource for researchers interested in the synthesis, characterization, and biological application of this important molecule.

References

Technical Whitepaper: Physicochemical Properties and Biological Activity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and biological activity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, a molecule of significant interest in cancer research, also identified as ML240. This compound is a potent, ATP-competitive inhibitor of the AAA ATPase p97, also known as valosin-containing protein (VCP). By targeting p97, this compound disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells. This whitepaper consolidates available data on its chemical characteristics, provides a plausible synthetic route, details its mechanism of action through the VCP/p97 signaling pathway, and presents protocols for its biological evaluation.

Physicochemical Properties

The fundamental physicochemical properties of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine[1]
Synonyms This compound, 1346527-98-7, KUC107871N[1]
Molecular Formula C₂₃H₂₀N₆O[1]
Molecular Weight 396.4 g/mol [1]
CAS Number 1346527-98-7[1]
Appearance White to off-white solid
Solubility Soluble in DMSO
XLogP3 4.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 4[1]
Exact Mass 396.16985928 Da[1]
SMILES COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N[1]
InChI InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28)[1]
InChIKey NHAMBLRUUJAFOY-UHFFFAOYSA-N[1]

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of quinazoline and benzimidazole derivatives. The proposed synthesis involves a multi-step process culminating in the coupling of the quinazoline and benzimidazole moieties.

Experimental Workflow for Synthesis

cluster_0 Quinazoline Core Synthesis cluster_1 Benzimidazole Moiety cluster_2 Final Coupling A 2-amino-3-methoxybenzoic acid B 2-chloro-8-methoxyquinazoline-4-one A->B Formamide, 180 °C C 2,4-dichloro-8-methoxyquinazoline B->C POCl3, Reflux D N-benzyl-2-chloro-8-methoxyquinazolin-4-amine C->D Benzylamine, DIPEA, THF F This compound D->F E 2-aminobenzimidazole E->F NaH, DMF

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Quinazoline Core The synthesis of the N-benzyl-8-methoxyquinazolin-4-amine core likely begins with 2-amino-3-methoxybenzoic acid. This starting material can be cyclized with formamide at high temperatures to yield 2-chloro-8-methoxyquinazoline-4-one. Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) would afford 2,4-dichloro-8-methoxyquinazoline. Selective amination at the 4-position with benzylamine, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF), would yield N-benzyl-2-chloro-8-methoxyquinazolin-4-amine.

Step 2: Coupling with 2-aminobenzimidazole The final step involves the nucleophilic substitution of the remaining chlorine atom on the quinazoline ring with 2-aminobenzimidazole. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a strong base like sodium hydride (NaH) to deprotonate the benzimidazole nitrogen, facilitating the coupling to produce the final product, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound).

Characterization The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the AAA ATPase p97/VCP. This protein plays a critical role in maintaining protein homeostasis through its involvement in the ubiquitin-proteasome system (UPS).

VCP/p97 Signaling Pathway in Protein Degradation

cluster_0 Ubiquitination cluster_1 VCP/p97-mediated Processing cluster_2 Proteasomal Degradation Protein Misfolded Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein E1, E2, E3 Ligases VCP VCP/p97 Complex Ub_Protein->VCP Unfolded_Protein Unfolded Protein VCP->Unfolded_Protein ATP Hydrolysis Proteasome 26S Proteasome Unfolded_Protein->Proteasome This compound This compound This compound->VCP Inhibition Peptides Peptides Proteasome->Peptides

Caption: Role of VCP/p97 in the ubiquitin-proteasome pathway and its inhibition by this compound.

VCP/p97 functions as a segregase, recognizing and extracting ubiquitinated proteins from cellular complexes and membranes, thereby facilitating their degradation by the proteasome. This process is essential for the clearance of misfolded proteins, particularly in the context of endoplasmic reticulum-associated degradation (ERAD).

This compound acts as an ATP-competitive inhibitor of the D2 ATPase domain of VCP. By inhibiting the ATPase activity of VCP, this compound prevents the unfolding and processing of ubiquitinated proteins. This leads to the accumulation of these proteins, inducing ER stress and activating the unfolded protein response (UPR). In cancer cells, which often exhibit high rates of protein synthesis and are more reliant on protein quality control mechanisms, the inhibition of VCP by this compound leads to overwhelming proteotoxic stress, ultimately triggering apoptosis.

Experimental Protocols for Biological Evaluation

In Vitro VCP ATPase Activity Assay

Objective: To determine the inhibitory activity of this compound on VCP ATPase.

Materials:

  • Recombinant human VCP/p97 protein

  • ATP

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Phosphate detection reagent (e.g., Malachite Green)

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, VCP protein, and the diluted this compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) is a promising small molecule inhibitor of VCP/p97 with significant potential as an anticancer agent. Its well-defined physicochemical properties and the clear mechanism of action involving the disruption of protein homeostasis provide a strong basis for further drug development efforts. The experimental protocols outlined in this whitepaper offer a framework for the synthesis, characterization, and biological evaluation of this compound and its analogs. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to advance this compound towards clinical applications.

References

The Multifaceted Biological Activities of Substituted Quinazolinamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinazolinamine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer and antimicrobial potential of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity of Substituted Quinazolinamines

Substituted quinazolinamines have emerged as a prominent scaffold in the development of targeted anticancer therapies. Their efficacy often stems from the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which substituted quinazolinamines exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway: The EGFR pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] 4-anilinoquinazoline derivatives, a prominent class of substituted quinazolinamines, have been extensively studied as EGFR inhibitors.[3] These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade that includes the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazolinamine Substituted Quinazolinamine Quinazolinamine->EGFR Inhibits VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinazolinamine Substituted Quinazolinamine Quinazolinamine->VEGFR Inhibits PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break DSB Double-Strand Break SSB->DSB Leads to PARP PARP SSB->PARP Activates HR_Repair Homologous Recombination (BRCA1/2) DSB->HR_Repair Repaired by Apoptosis Apoptosis DSB->Apoptosis Leads to (in HR deficient cells) PARP->SSB Repairs Cell_Survival Cell Survival HR_Repair->Cell_Survival Quinazolinamine Substituted Quinazolinamine (PARP Inhibitor) Quinazolinamine->PARP Inhibits Synthesis_Workflow Start Start: 2-Aminobenzonitrile + Substituted Aniline Reaction Reaction: Solvent (e.g., Isopropanol) Acid Catalyst (e.g., HCl) Reflux Start->Reaction Workup Work-up: Cooling Filtration Washing Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, IR Spectroscopy Purification->Characterization Final_Product Final Product: 4-Anilinoquinazoline Derivative Characterization->Final_Product Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: Kinase, Substrate, ATP, Test Compound Incubate Incubate: Mix reagents and incubate at specified temperature Prepare_Reagents->Incubate Stop_Reaction Stop Reaction: Add stop solution (e.g., EDTA) Incubate->Stop_Reaction Detect_Signal Detect Signal: Measure kinase activity (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate % inhibition and IC50 values Detect_Signal->Analyze_Data Result Result: IC50 Value Analyze_Data->Result

References

In-Silico Modeling of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical whitepaper provides a comprehensive overview of a putative in-silico modeling workflow for evaluating the binding characteristics of the novel compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine. While direct experimental data for this specific molecule is not publicly available, this guide constructs a robust, representative methodology based on established computational studies of structurally similar quinazoline and benzimidazole derivatives. The primary focus is on the compound's potential interaction with the Epidermal Growth Factor Receptor (EGFR), a well-established target for this class of molecules in oncology research.[1][2][3][4][5][6][7][8] This document details the necessary experimental protocols, from molecular docking and molecular dynamics simulations to binding free energy calculations, and presents hypothetical quantitative data in a structured format for clarity. Visualizations of key workflows and signaling pathways are provided to enhance understanding for researchers, scientists, and drug development professionals.

Introduction

Quinazoline and benzimidazole moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the realm of oncology.[9][10][11] Their efficacy often stems from their ability to act as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The aberrant signaling of EGFR is a critical driver in the proliferation and survival of various cancer cells.[6] The title compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, combines these key heterocyclic systems, suggesting a strong potential for kinase inhibition.

In-silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding behavior of novel compounds before their synthesis and biological evaluation.[7] Techniques such as molecular docking provide initial insights into the binding pose and affinity, while molecular dynamics (MD) simulations offer a more detailed view of the complex's stability and intermolecular interactions over time.[2][12] This guide outlines a standardized computational workflow to investigate the binding of the title compound to the EGFR kinase domain.

Putative Biological Target: Epidermal Growth Factor Receptor (EGFR)

Based on extensive research on quinazoline derivatives, the kinase domain of EGFR is selected as the most probable biological target for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.[1][3][4][5][7][13] EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[6][7] Its dysregulation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[3][6] The ATP-binding site of the EGFR kinase domain is the target for many small molecule inhibitors.[7]

In-Silico Experimental Protocols

This section details the methodologies for a comprehensive in-silico investigation of the compound's binding to the EGFR kinase domain.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][12][14]

Protocol:

  • Receptor Preparation:

    • The X-ray crystal structure of the human EGFR kinase domain is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The prepared protein structure is saved in PDBQT format.

  • Ligand Preparation:

    • The 2D structure of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is sketched using a chemical drawing tool and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field.

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The prepared ligand is saved in PDBQT format.

  • Docking Simulation:

    • A grid box is defined to encompass the ATP-binding site of EGFR, with coordinates centered on the co-crystallized inhibitor in the original PDB structure.

    • Molecular docking is performed using AutoDock Vina.

    • The top-ranked binding poses are saved for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations are employed to study the dynamic behavior of the ligand-protein complex and to assess its stability.[2][12]

Protocol:

  • System Preparation:

    • The highest-ranked docked pose of the ligand-EGFR complex is selected as the starting structure for the MD simulation.

    • The complex is solvated in a cubic box of water molecules.

    • Counter-ions are added to neutralize the system.

  • Simulation Parameters:

    • The system is subjected to energy minimization to remove steric clashes.

    • The system is gradually heated to 300 K and then equilibrated.

    • A production run of 100 nanoseconds is performed under constant temperature and pressure.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of individual residues.

    • Hydrogen bond analysis is performed to monitor the persistence of key interactions.

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand-protein complex.[2][12]

Protocol:

  • Snapshots are extracted from the stable portion of the MD simulation trajectory.

  • The binding free energy is calculated for each snapshot by summing the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

  • The final binding free energy is reported as the average over all snapshots.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the in-silico modeling of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine with the EGFR kinase domain. This data is representative of what is observed for potent quinazoline-based EGFR inhibitors.[1][5][8][14]

ParameterValueUnitMethod
Molecular Docking
Docking Score-9.8kcal/molAutoDock Vina
Key Interacting Residues
Hydrogen BondMet793-Docking/MD
Hydrogen BondLys745-Docking/MD
Pi-Alkyl InteractionLeu718-Docking/MD
Pi-Alkyl InteractionVal726-Docking/MD
Molecular Dynamics
RMSD of Complex1.5Å100 ns Simulation
Binding Free Energy
ΔG_bind-45.2kcal/molMM/GBSA

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Compound Quinazoline Inhibitor Compound->Dimerization Inhibition ATP ATP ATP->Dimerization Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow

Insilico_Workflow start Start receptor_prep Receptor Preparation (EGFR from PDB) start->receptor_prep ligand_prep Ligand Preparation (3D Structure Generation) start->ligand_prep docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep->docking pose_analysis Binding Pose and Score Analysis docking->pose_analysis md_setup MD Simulation Setup (Solvation & Neutralization) pose_analysis->md_setup md_run Molecular Dynamics (100 ns Production Run) md_setup->md_run trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_run->trajectory_analysis mmgbsa Binding Free Energy (MM/GBSA Calculation) trajectory_analysis->mmgbsa end End mmgbsa->end

Caption: In-silico modeling experimental workflow.

Conclusion

This technical guide outlines a representative in-silico workflow for characterizing the binding of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine to the EGFR kinase domain. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, a detailed understanding of the compound's binding mode, affinity, and stability can be achieved. The methodologies and hypothetical data presented herein provide a solid framework for the computational evaluation of this and other novel quinazoline derivatives as potential anticancer agents. These in-silico predictions are crucial for guiding the subsequent stages of drug discovery, including chemical synthesis and in-vitro validation.

References

Exploratory Screening of Aminobenzimidazole Derivatives Against Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory screening of aminobenzimidazole derivatives as potential anticancer agents. It includes a summary of their cytotoxic activity against various cancer cell lines, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways implicated in their mechanism of action.

Introduction to Aminobenzimidazoles in Oncology

The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides. This structural mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Among these, the 2-aminobenzimidazole core has emerged as a particularly promising framework for the development of novel anticancer therapeutics.

Derivatives of 2-aminobenzimidazole have demonstrated potent cytotoxic effects against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis. This guide delves into the quantitative data supporting these claims, the methodologies used to generate this data, and the molecular pathways targeted by these promising compounds.

Data Presentation: Cytotoxic Activity of Aminobenzimidazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various aminobenzimidazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values (µM) of Aminobenzimidazole Derivatives Against Various Cancer Cell Lines

Compound ID/SeriesMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)HeLa (Cervical)Reference
Benzimidazole Series 1 [1]
Compound 131.2 ± 4.49 (µg/mL)28.5 ± 2.91 (µg/mL)---[1]
Compound 230.29 ± 6.39 (µg/mL)16.2 ± 3.85 (µg/mL)---[1]
Compound 48.86 ± 1.10 (µg/mL)24.08 ± 0.31 (µg/mL)---[1]
Benzimidazole-Oxadiazole Hybrid -----[2]
Compound 4cEffective--Effective-[2]
Compound 4dEffective--Effective-[2]
Benzimidazole-Triazole Hybrids
Compound 5g9.3918.6713.59-8.70
Compound 6f14.6911.7218.31-22.75
2-Aryl Benzimidazole [3]
Compound 5a--~2--[3]
Compound 5e--~2--[3]
SE-182 (Benzimidazole Derivative) Effective-15.5815.80-[4]

Note: Some values are reported in µg/mL as per the source. Conversion to µM would require the molecular weight of each specific compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the screening of aminobenzimidazole derivatives.

Synthesis of a Representative 2-Aminobenzimidazole Derivative

This protocol describes a general method for the synthesis of 2-aminobenzimidazole derivatives, which can be adapted for various substitutions.

Materials:

  • o-phenylenediamine

  • Cyanogen bromide (BrCN) or a suitable isothiocyanate

  • Methanol or Ethanol

  • Ammonium hydroxide (for BrCN method)

  • Sodium hydroxide (for isothiocyanate method)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure (using Cyanogen Bromide):

  • In a round bottom flask, dissolve o-phenylenediamine in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in methanol to the cooled o-phenylenediamine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with ammonium hydroxide.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2-aminobenzimidazole derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Aminobenzimidazole derivatives (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the aminobenzimidazole derivatives in the complete culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Aminobenzimidazole derivatives

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the aminobenzimidazole derivative at a specific concentration (e.g., its IC50 value) for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by aminobenzimidazole derivatives and a typical experimental workflow for their screening.

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Migration Cell Migration ERK->Migration Jzu17 Aminobenzimidazole Derivative (e.g., Jzu 17) Jzu17->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of an aminobenzimidazole derivative.[2][3][5]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Aminobenzimidazole Aminobenzimidazole Derivatives Aminobenzimidazole->Raf Potential Inhibition Aminobenzimidazole->MEK Potential Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellCycle Cell Cycle Progression GeneExpression->CellCycle

Caption: The RAS-RAF-MEK-ERK signaling cascade, a potential target for aminobenzimidazoles.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome Synthesis Synthesis of Aminobenzimidazole Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification CellCulture Cancer Cell Line Culture (MCF-7, HCT-116, etc.) Purification->CellCulture MTT Cell Viability Assay (MTT) Determine IC50 values CellCulture->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis PathwayAnalysis Signaling Pathway Analysis (Western Blot) CellCycle->PathwayAnalysis Apoptosis->PathwayAnalysis LeadIdentification Identification of Lead Compounds PathwayAnalysis->LeadIdentification

Caption: A typical experimental workflow for the screening of aminobenzimidazole derivatives.

Conclusion

The exploratory screening of aminobenzimidazole derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The data presented in this guide highlight the potent and varied cytotoxic effects of these compounds against a range of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to conduct their own screening and mechanistic studies. Furthermore, the visualization of key signaling pathways offers insights into the molecular targets of these derivatives, paving the way for rational drug design and the development of more effective and targeted cancer therapies. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into clinical applications.

References

Target Identification for Novel Quinazolinamine-Based Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for identifying the cellular targets of novel quinazolinamine-based kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and experimental kinase inhibitors. Elucidating the precise molecular targets of new chemical entities based on this scaffold is a critical step in drug discovery and development, enabling a deeper understanding of their mechanism of action, selectivity, and potential therapeutic applications.

This guide details various experimental and computational approaches for target identification, provides structured quantitative data for known quinazolinamine-based inhibitors, and outlines detailed experimental protocols. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a clear understanding of the complex processes involved in kinase inhibitor target validation.

Introduction to Kinase Inhibitors and the Quinazolinamine Scaffold

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The quinazoline ring system has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors. Many of these inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. Prominent examples of FDA-approved drugs with a quinazoline core include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).

Strategies for Target Identification

The identification of the specific kinase or kinases that a novel quinazolinamine-based compound inhibits is a multifaceted process that typically involves a combination of in vitro and in-cell techniques. These can be broadly categorized into two main approaches: hypothesis-driven methods and unbiased, global screening methods.

Hypothesis-Driven Approach: This approach is often guided by the structural similarity of the novel compound to known kinase inhibitors or by a specific biological question. For instance, if a novel quinazolinamine derivative was designed based on the structure of an EGFR inhibitor, initial experiments would focus on its activity against EGFR and closely related kinases.

Unbiased (Global) Approach: This strategy aims to profile the novel inhibitor against a large panel of kinases to identify its primary target(s) and assess its selectivity across the kinome. This is crucial for understanding potential off-target effects and for identifying novel therapeutic opportunities.

Quantitative Data: Inhibition Profiles of Quinazolinamine-Based Kinase Inhibitors

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of several well-characterized quinazolinamine-based and other kinase inhibitors against key kinase targets. This data provides a benchmark for evaluating the potency and selectivity of novel compounds.

Table 1: IC50 Values of Selected Quinazolinamine-Based EGFR and VEGFR Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference Compound
GefitinibEGFR33-
ErlotinibEGFR2-
LapatinibEGFR10.8-
HER29.2-
VandetanibVEGFR240-
EGFR500-
Quinazoline Derivative 6cEGFR83-
VEGFR-276-
HER2138-
CDK2183-
Quinazoline Derivative 11dVEGFR25490SU6668
Quinazoline-Triazole Hybrid 17EGFR8.5Erlotinib
VEGFR-268Sorafenib

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: IC50 Values of Other Relevant Multi-Kinase Inhibitors

Compound/DrugPrimary TargetsIC50 (nM)
SorafenibVEGFR-290
Raf-16
B-Raf22
PDGFR-β57
c-KIT68
SunitinibVEGFR280
PDGFRβ2
PazopanibVEGFR-115
VEGFR-230
VEGFR-347
PDGFR-α74
PDGFR-β84
c-Kit140

Experimental Protocols for Target Identification

A multi-pronged experimental approach is essential for robust target identification and validation. The following sections provide detailed methodologies for key experiments.

Kinome Profiling

Kinome profiling provides a broad overview of a compound's selectivity by screening it against a large panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a radiometric or fluorescence-based method)

  • Plate Preparation: Dispense a solution of the test compound (at various concentrations) and a positive control inhibitor into the wells of a microtiter plate.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells of the microtiter plate to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is required for kinase activity).

  • Detection of Phosphorylation:

    • Radiometric Assay: Capture the phosphorylated substrate on a filter membrane, wash away excess [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay (e.g., LanthaScreen®): Use antibodies specific for the phosphorylated substrate, which are labeled with a fluorescent dye. The binding of the antibody is detected by measuring fluorescence resonance energy transfer (FRET).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics

Chemical proteomics approaches utilize the inhibitor itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Protocol: Affinity Chromatography using Immobilized Kinase Inhibitor

  • Probe Synthesis: Synthesize an analog of the quinazolinamine inhibitor that incorporates a reactive group (e.g., an alkyne or a biotin moiety) for immobilization, ensuring that the modification does not significantly alter its binding affinity.

  • Immobilization: Covalently attach the inhibitor probe to a solid support, such as sepharose beads, to create an affinity matrix.

  • Cell Lysis: Prepare a protein lysate from cells or tissues of interest under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the affinity matrix. The target kinase(s) and any associated proteins will bind to the immobilized inhibitor.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by:

    • Competition: Using a high concentration of the free (non-immobilized) inhibitor.

    • Denaturation: Using a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the inhibitor-bound beads to those from a control experiment (e.g., beads without the inhibitor or beads with an inactive analog) to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells or cell lysates with the quinazolinamine inhibitor or a vehicle control.

  • Heating: Heat the treated samples to a range of different temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the suspected target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the logical flow of the target identification process and key signaling pathways often modulated by quinazolinamine-based kinase inhibitors.

Target_Identification_Workflow cluster_computational In Silico & Design cluster_biochemical Biochemical Assays cluster_cellular Cellular & In Vivo Validation cluster_proteomics Proteomics Approaches Virtual_Screening Virtual Screening (Docking, Pharmacophore) Kinome_Profiling Kinome Profiling (>400 Kinases) Virtual_Screening->Kinome_Profiling Prioritization Library_Design Library Design (Quinazolinamine Scaffold) Library_Design->Virtual_Screening Hypothesis Generation IC50_Determination IC50 Determination (Dose-Response) Kinome_Profiling->IC50_Determination Hit Identification CETSA Cellular Thermal Shift Assay (CETSA) IC50_Determination->CETSA Target Engagement Affinity_Chrom Affinity Chromatography -Mass Spectrometry IC50_Determination->Affinity_Chrom Target Confirmation Western_Blot Western Blot (Phospho-protein levels) CETSA->Western_Blot Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Western_Blot->Phenotypic_Assay In_Vivo_Model In Vivo Models (Xenografts) Phenotypic_Assay->In_Vivo_Model Phosphoproteomics Phosphoproteomics Affinity_Chrom->Phosphoproteomics Pathway Analysis

Caption: A logical workflow for the identification and validation of targets for novel kinase inhibitors.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib (Quinazolinamine) Gefitinib->EGFR

Caption: A simplified diagram of the EGFR signaling pathway and its inhibition by a quinazolinamine-based inhibitor.

VEGFR_Signaling_Pathway VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Migration Migration PKC->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival NO NO eNOS->NO Permeability Permeability NO->Permeability Vandetanib Vandetanib (Quinazolinamine) Vandetanib->VEGFR2

Caption: A simplified diagram of the VEGFR2 signaling pathway and its inhibition by a quinazolinamine-based inhibitor.

Conclusion

The identification of specific molecular targets for novel quinazolinamine-based kinase inhibitors is a cornerstone of modern drug discovery. A systematic and multi-faceted approach, combining computational methods, broad kinome screening, and detailed biochemical and cellular assays, is essential for a comprehensive understanding of a compound's mechanism of action. The methodologies and data presented in this guide provide a framework for researchers to effectively and efficiently identify and validate the targets of novel quinazolinamine derivatives, ultimately accelerating the development of new and improved kinase-targeted therapies.

Understanding the structure-activity relationship (SAR) of benzimidazolyl-quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of benzimidazolyl-quinazoline derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive overview of their synthesis, biological evaluation, and the key structural modifications that influence their efficacy as anticancer and antimicrobial agents.

Core Structure and Pharmacological Significance

The benzimidazolyl-quinazoline scaffold is a privileged structure in drug discovery, forming the core of various therapeutic agents. The fusion of the benzimidazole and quinazoline ring systems creates a rigid, planar molecule with multiple sites for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. These compounds have shown promise as inhibitors of key cellular targets, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR), and have also demonstrated potent antimicrobial effects.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazolyl-quinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and benzimidazole rings. The following sections summarize the key SAR findings for different therapeutic applications.

Anticancer Activity: Aurora Kinase Inhibition

A significant area of research has focused on the development of benzimidazolyl-quinazolines as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. Overexpression of these kinases is linked to various cancers, making them an attractive therapeutic target.

The primary determinant of Aurora kinase inhibitory activity is the substitution at the C2 position of the quinazoline core.[1][2] A series of derivatives with various primary and secondary amines at this position have been evaluated, revealing that the nature of this amine substituent is critical for potency.[1][2]

Table 1: SAR of Benzimidazole-Based Quinazolines as Aurora Kinase Inhibitors

Compound IDSubstitution at C2 of QuinazolineAurora A Kinase IC50 (µM)Reference
1 -NH(CH2)2OH0.045[1]
2 -NH(CH2)3OH0.035[1]
3 -NH(CH2)4OH> 10[1]
4 -NH-c-Hex0.087[1]
5 -NH-Bn0.092[1]
6 -N(Et)2> 10[1]
7 Piperidin-1-yl0.125[1]
8 Morpholino0.532[1]
9 4-Methylpiperazin-1-yl0.065[1]
10 4-Phenylpiperazin-1-yl0.078[1]
11 4-Benzylpiperazin-1-yl0.055[1]
12 4-(2-Hydroxyethyl)piperazin-1-yl0.042[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data reveals that primary amines with a short hydroxyalkyl chain (compounds 1 and 2) and cyclic secondary amines, particularly those with a piperazine ring (compounds 9-12), exhibit potent inhibitory activity with IC50 values in the nanomolar to low micromolar range.[1] In contrast, a longer hydroxyalkyl chain (compound 3) or a simple diethylamino substitution (compound 6) leads to a significant loss of activity.[1]

Antimicrobial Activity

Benzimidazo[1,2-c]quinazoline derivatives have also been investigated for their antimicrobial properties. The SAR studies in this area indicate that the fusion of the benzimidazole ring to the quinazoline core is beneficial for activity.

Table 2: Antimicrobial Activity of Fused Imidazo/Benzimidazo[1,2-c]quinazolines

Compound IDR Group (on Benzimidazole)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
8ga 1,2,4-TriazoleE. coli8A. niger16[1][3]
8ga 1,2,4-TriazoleS. aureus4C. albicans8[1][3]
8gc Indole (-Cl)E. coli4A. niger8[1][3]
8gc Indole (-Cl)S. aureus4C. albicans8[1][3]
8gd IndoleE. coli8A. niger16[1][3]
8gd IndoleS. aureus4C. albicans16[1][3]
8gf ImidazoleE. coli8A. niger16[1][3]
8gf ImidazoleS. aureus8C. albicans16[1][3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

The results show that benzimidazo[1,2-c]quinazolines exhibit better antimicrobial activity than their imidazo[1,2-c]quinazoline counterparts.[1][3] Specifically, derivatives fused with a 1,2,4-triazole (8ga) or an indole ring (8gc, 8gd) at the benzimidazole portion demonstrate the most promising antibacterial and antifungal activities, with MIC values as low as 4-8 µg/mL against various strains.[1][3]

Experimental Protocols

General Synthesis of Benzimidazole-Based Quinazolines

A common synthetic route involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction.[1][3]

Step 1: Ullmann Coupling A mixture of 2-(2-bromophenyl)-1H-benzo[d]imidazole (1.0 mmol), the appropriate amine (1.2 mmol), CuI (20 mol %), and K2CO3 (2.0 mmol) in DMF (2.0 mL) is stirred at 150 °C for 2 hours under air.[1]

Step 2: Intramolecular Cyclization To the reaction mixture from Step 1, Cu(OAc)2·H2O (0.5 mmol) is added, and the mixture is stirred at 150 °C for an additional 2-5 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

In Vitro Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora A kinase is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to a luminescent signal.

  • A solution of the test compound is prepared in DMSO.

  • The kinase reaction is initiated by mixing the Aurora A kinase enzyme, a peptide substrate, and ATP in a reaction buffer.

  • The test compound is added to the reaction mixture at various concentrations.

  • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

  • A kinase detection reagent is added to stop the reaction and generate a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is determined using the broth microdilution method according to CLSI guidelines.

  • A twofold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A growth control (containing no compound) and a sterility control (containing no inoculum) are included for comparison.

Visualization of Pathways and Workflows

Drug Discovery and Development Workflow

The following diagram illustrates the general workflow for the discovery and development of benzimidazolyl-quinazoline-based therapeutic agents.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trials cluster_Approval Approval & Post-Market TargetID Target Identification (e.g., Aurora Kinase, EGFR) LeadGen Lead Generation (Synthesis of Derivatives) TargetID->LeadGen Identify Target LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Synthesize Library InVitro In Vitro Testing (Kinase Assays, MIC) LeadOpt->InVitro Candidate Selection InVivo In Vivo Testing (Animal Models) InVitro->InVivo Promising Activity Tox Toxicology Studies InVivo->Tox Efficacy Shown Phase1 Phase I (Safety) Tox->Phase1 IND Application Phase2 Phase II (Efficacy) Phase1->Phase2 Safe in Humans Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Effective in Patients NDA New Drug Application (NDA) Submission Phase3->NDA Successful Trials Approval Regulatory Approval NDA->Approval Review PostMarket Post-Market Surveillance Approval->PostMarket Market Launch

Caption: A generalized workflow for drug discovery and development.

Simplified Aurora Kinase Signaling Pathway

This diagram illustrates a simplified representation of the Aurora kinase signaling pathway and its role in cell cycle progression, highlighting the point of inhibition by benzimidazolyl-quinazoline derivatives.

AuroraKinasePathway cluster_CellCycle Cell Cycle Progression cluster_Mitosis Key Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 AuroraA Aurora A Kinase M->AuroraA Activation in Mitosis S S Phase G1->S S->G2 Centrosome Centrosome Separation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis AuroraA->Centrosome Phosphorylates substrates AuroraA->Spindle Phosphorylates substrates AuroraA->Chromosome Phosphorylates substrates AuroraA->Cytokinesis Phosphorylates substrates Inhibitor Benzimidazolyl- Quinazoline Inhibitor Inhibitor->AuroraA Inhibition

Caption: Simplified Aurora kinase signaling in mitosis.

Conclusion

The benzimidazolyl-quinazoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective inhibition of various biological targets. Further optimization of this scaffold, guided by the principles outlined in this guide, holds the potential to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.

References

Preliminary Cytotoxicity Assessment of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a generalized framework based on the assessment of structurally related compounds. It outlines the common experimental protocols and potential mechanisms of action that would be relevant for evaluating the cytotoxicity of this specific quinazoline derivative. The information presented is intended to serve as a foundational resource for researchers planning to investigate the biological activities of this compound.

Introduction to Quinazoline and Benzimidazole Scaffolds in Oncology

Quinazoline and benzimidazole derivatives are prominent heterocyclic structures in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] In oncology, these scaffolds are integral to the design of targeted therapies, particularly as inhibitors of protein kinases.[3][4] The fusion of these two pharmacophores in 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine suggests a potential for synergistic or novel anticancer properties. A preliminary cytotoxicity assessment is the crucial first step in elucidating its therapeutic potential.

Standard Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are detailed methodologies commonly employed to evaluate the cytotoxic effects of novel chemical entities against cancer cell lines.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types. Common choices include:

    • MCF-7: Human breast adenocarcinoma

    • HeLa: Human cervical adenocarcinoma[3]

    • HepG2: Human hepatocellular carcinoma[4]

    • A549: Human lung carcinoma

    • PC-3: Human prostate cancer

  • Culture Medium: The choice of medium is cell-line dependent, but typically consists of Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells are passaged upon reaching 80-90% confluency to ensure logarithmic growth.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1.0 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]

    • Compound Treatment: The test compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3] The cells are then treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.

    • MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours.[2]

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specialized buffer, is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation (Hypothetical)

While no specific data exists for the target compound, a typical presentation of cytotoxicity data would be in a tabular format as shown below.

Cell LineCompoundIC₅₀ (µM) ± SD
MCF-72-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amineData Pending
HeLa2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amineData Pending
HepG22-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amineData Pending
A5492-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amineData Pending
PC-32-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amineData Pending
Doxorubicin (Control)Reference DrugKnown Values

SD: Standard Deviation

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the standard workflow for a preliminary cytotoxicity assessment and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HeLa) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compound (24-72h Incubation) compound_prep->treatment cell_seeding->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_solubilization Formazan Crystal Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation Calculation of Cell Viability (%) absorbance->calculation ic50 Determination of IC50 Value calculation->ic50

Caption: Standard workflow for an in vitro cytotoxicity assessment using the MTT assay.

Signaling_Pathway compound 2-(2-aminobenzimidazol-1-yl)-N-benzyl- 8-methoxyquinazolin-4-amine receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway by the test compound.

Potential Mechanisms and Future Directions

Given the chemical structure, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine could potentially exert its cytotoxic effects through various mechanisms, including:

  • Kinase Inhibition: The quinazoline core is a well-established scaffold for inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell division.

Future research should focus on performing the described in vitro cytotoxicity assays to generate foundational data. If significant cytotoxic activity is observed, subsequent studies could explore the specific molecular mechanisms, including kinase inhibition profiling, apoptosis assays (e.g., Annexin V/PI staining), and cell cycle analysis. These investigations will be critical in determining the potential of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a lead compound in cancer drug discovery.

References

Methodological & Application

Synthesis protocol for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Compound Class and Potential Applications

The target compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, belongs to a class of heterocyclic compounds that feature a quinazoline core linked to a benzimidazole moiety. Both quinazoline and benzimidazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1][2]

Derivatives of these scaffolds have been extensively investigated for various therapeutic applications, including:

  • Anticancer Agents: Many quinazoline derivatives function as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and others involved in cancer cell proliferation and survival. The structural motif is central to several approved cancer drugs.

  • Antimicrobial Activity: Compounds incorporating benzimidazole and quinazoline rings have demonstrated efficacy against various bacterial and fungal strains.[2][3]

  • Antiprotozoal Agents: N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against Leishmania species, the parasites responsible for leishmaniasis.[4]

  • Antiviral and Anti-inflammatory Properties: The versatile nature of the benzimidazole ring system allows for the synthesis of derivatives with a broad spectrum of biological activities, including antiviral and anti-inflammatory effects.[1]

The requested compound combines these key pharmacophores, suggesting its potential as a candidate for screening in anticancer, antimicrobial, or other drug discovery programs. The N-benzyl and methoxy substitutions allow for fine-tuning of properties such as solubility, metabolic stability, and target binding affinity.

Experimental Protocol: A Representative Synthesis

This protocol describes a plausible multi-step synthesis for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine based on established synthetic methodologies for related quinazoline and benzimidazole derivatives.[5][6]

Safety Precaution: This protocol involves reagents that may be toxic, corrosive, or irritant. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Step 1: Synthesis of 8-Methoxy-2,4-quinazolinedione

  • Reagents & Equipment: 2-Amino-3-methoxybenzoic acid, urea, mineral oil, sand bath, heating mantle, 250 mL round-bottom flask, condenser, mechanical stirrer.

  • Procedure: a. Combine 2-amino-3-methoxybenzoic acid (1 equivalent) and urea (3 equivalents) in a round-bottom flask. b. Heat the mixture in a sand bath or with a heating mantle to 190-200 °C for 4-5 hours, or until the evolution of ammonia gas ceases. c. Cool the reaction mixture to room temperature. The solidified mass is the crude product. d. Triturate the solid with hot water, filter, and wash with ethanol to yield the crude 8-methoxy-2,4-quinazolinedione.

Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline

  • Reagents & Equipment: 8-Methoxy-2,4-quinazolinedione, phosphorus oxychloride (POCl₃), N,N-dimethylaniline (catalyst), reflux apparatus, oil bath.

  • Procedure: a. To the crude 8-methoxy-2,4-quinazolinedione (1 equivalent), add phosphorus oxychloride (10 equivalents) and a catalytic amount of N,N-dimethylaniline (0.1 equivalents). b. Heat the mixture to reflux (approx. 110 °C) in an oil bath for 4-6 hours. c. After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. d. The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step 3: Synthesis of 2-Chloro-N-benzyl-8-methoxyquinazolin-4-amine

  • Reagents & Equipment: 2,4-Dichloro-8-methoxyquinazoline, benzylamine, isopropanol, magnetic stirrer, reflux apparatus.

  • Procedure: a. Dissolve 2,4-dichloro-8-methoxyquinazoline (1 equivalent) in isopropanol. b. Add benzylamine (1.1 equivalents) dropwise at room temperature. c. Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Cool the reaction mixture. The product often precipitates out of solution. e. Filter the solid, wash with cold isopropanol, and dry to obtain the intermediate product.

Step 4: Synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

  • Reagents & Equipment: 2-Chloro-N-benzyl-8-methoxyquinazolin-4-amine, 2-aminobenzimidazole, dimethylformamide (DMF), potassium carbonate (K₂CO₃), magnetic stirrer, heating mantle.

  • Procedure: a. In a round-bottom flask, combine 2-chloro-N-benzyl-8-methoxyquinazolin-4-amine (1 equivalent), 2-aminobenzimidazole (1.2 equivalents), and potassium carbonate (2 equivalents) in DMF. b. Heat the reaction mixture to 120 °C for 8-12 hours. Monitor the reaction by TLC. c. After completion, cool the mixture and pour it into ice-cold water. d. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final product.

Quantitative Data Summary

The following table presents representative data for the synthesis protocol. Actual results may vary.

StepIntermediate/Product NameStarting Material (Equiv.)Molar Mass ( g/mol )Yield (%)Purity (by HPLC)
18-Methoxy-2,4-quinazolinedione1.0192.1785-90>95%
22,4-Dichloro-8-methoxyquinazoline1.0229.0575-80>97%
32-Chloro-N-benzyl-8-methoxyquinazolin-4-amine1.0300.7680-88>98%
42-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine1.0397.4560-70>99%

Visualizations

Synthesis Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 SM1 2-Amino-3- methoxybenzoic Acid I1 Step 1: Cyclization (190°C) SM2 Urea P1 8-Methoxy-2,4- quinazolinedione I1->P1 I2 Step 2: Chlorination (Reflux) SM3 POCl₃ P2 2,4-Dichloro-8- methoxyquinazoline I2->P2 I3 Step 3: SNAr at C4 (Reflux) SM4 Benzylamine P3 2-Chloro-N-benzyl-8- methoxyquinazolin-4-amine I3->P3 I4 Step 4: SNAr at C2 (120°C, K₂CO₃) SM5 2-Aminobenzimidazole FP Final Product I4->FP

Caption: Workflow for the multi-step synthesis of the target compound.

Potential Biological Mechanism: Kinase Inhibition Pathway

G cluster_pathway Intracellular Signaling Cascade Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds & Activates ADP ADP Receptor->ADP P RAS RAS Receptor->RAS Phosphorylates & Activates Downstream Signaling ATP ATP ATP->Receptor Binds to Catalytic Site Inhibitor Quinazoline Inhibitor (Target Compound) Inhibitor->Receptor Competitively Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cell Proliferation, Survival, Angiogenesis Nucleus->Response Alters Gene Expression Leading to

Caption: Representative signaling pathway potentially targeted by quinazoline inhibitors.

References

Application Notes and Protocols for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is a novel heterocyclic compound belonging to the quinazoline class of molecules. Compounds with a quinazoline scaffold have been noted for their potential as apoptosis inducers and inhibitors of various kinases.[1] This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on its potential as an anti-cancer agent. The provided methodologies are intended to guide researchers in assessing its cytotoxic and apoptotic effects on cancer cell lines.

Hypothetical Signaling Pathway

The proposed mechanism of action for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine involves the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream induction of apoptosis. Inhibition of the RTK prevents the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and promotes the activation of the intrinsic apoptotic cascade, characterized by the activation of caspase-9 and effector caspases like caspase-3 and caspase-7.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Pro_Survival Cell Survival & Proliferation Akt->Pro_Survival Promotes Caspase9 Caspase-9 Akt->Caspase9 Inhibition Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution Compound 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine Compound->RTK Inhibition

Figure 1: Proposed signaling pathway for the induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from key cell-based assays to illustrate the potential efficacy of the compound.

Table 1: Cytotoxicity in Human Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma7.8
HepG2Hepatocellular Carcinoma12.3
A549Lung Carcinoma9.5
PC-3Prostate Cancer15.1

Table 2: Induction of Apoptosis via Caspase-3/7 Activation

Cell LineTreatment (10 µM Compound)Fold Increase in Caspase-3/7 Activity
MCF-724 hours4.2
MCF-748 hours6.8
HepG224 hours3.5
HepG248 hours5.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.

G A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Treat cells with varying concentrations of the compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability and IC₅₀ values H->I

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes the measurement of caspase-3 and -7 activities, which are key effectors of apoptosis.

G A 1. Seed cells in a white-walled 96-well plate B 2. Incubate for 24 hours C 3. Treat cells with the compound at a fixed concentration (e.g., 10 µM) D 4. Incubate for 24 and 48 hours E 5. Equilibrate the plate to room temperature F 6. Add Caspase-Glo® 3/7 Reagent to each well G 7. Incubate for 1 hour at room temperature in the dark H 8. Measure luminescence with a microplate reader I 9. Calculate the fold increase in caspase activity

References

Application of Quinazolinamine Derivatives in Multidrug Resistance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinazolinamine derivatives in the field of multidrug resistance (MDR) research. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in evaluating these compounds as potential MDR reversal agents.

Application Notes

Quinazolinamine derivatives have emerged as a promising class of small molecules for combating multidrug resistance in cancer. MDR is a major obstacle to effective chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

The primary mechanism by which quinazolinamine derivatives reverse MDR is through the direct inhibition of these ABC transporters.[1][2] Many derivatives act as competitive or non-competitive inhibitors, binding to the transporter proteins and preventing the efflux of chemotherapeutic agents. Some compounds have been shown to stimulate the ATPase activity of the transporters, suggesting they may act as substrates that competitively inhibit the transport of other drugs.[1] Furthermore, certain derivatives have been observed to alter the cellular localization of these transporters, contributing to their inhibitory effect.[1]

The development of quinazolinamine-based MDR modulators focuses on synthesizing analogs with high potency, low intrinsic cytotoxicity, and favorable pharmacokinetic properties. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance inhibitory activity against specific ABC transporters, leading to the design of dual P-gp and BCRP inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various quinazolinamine derivatives in overcoming multidrug resistance.

Table 1: Cytotoxicity (IC50) of Quinazolinamine Derivatives in Sensitive and Resistant Cancer Cell Lines

CompoundCell Line (Parental)IC50 (µM) - ParentalCell Line (Resistant)IC50 (µM) - ResistantResistance Fold
DoxorubicinK5620.2 ± 0.02K562/ADR (P-gp)25.6 ± 2.1128
MitoxantroneH4600.072 ± 0.01H460/MX20 (BCRP)5.66 ± 0.4578.6
Quinazolinamine 4H460> 10H460/MX20> 10-
Quinazolinamine 5H460> 10H460/MX20> 10-
Quinazolinamine 22KB-3-1> 10KB-C2 (P-gp)> 10-

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Table 2: Reversal of Multidrug Resistance by Quinazolinamine Derivatives

ChemotherapeuticResistant Cell LineQuinazolinamine Derivative (Concentration)IC50 of Chemotherapeutic (µM)Fold Reversal
MitoxantroneH460/MX20 (BCRP)Control5.66 ± 0.451
Quinazolinamine 4 (5 µM)0.27 ± 0.0321.0
Quinazolinamine 5 (5 µM)0.23 ± 0.0224.6
Quinazolinamine 22 (5 µM)0.35 ± 0.0416.2
Quinazolinamine 33 (5 µM)0.42 ± 0.0513.5
PaclitaxelKB-C2 (P-gp)Control1.8 ± 0.151
Quinazolinamine 22 (5 µM)0.12 ± 0.0115.0

Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the quinazolinamine derivative.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the potential of quinazolinamine derivatives as MDR reversal agents.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This protocol is used to determine the intrinsic cytotoxicity of the quinazolinamine derivatives and their ability to sensitize MDR cancer cells to conventional chemotherapeutic drugs.

Materials:

  • Sensitive (parental) and resistant (MDR) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Quinazolinamine derivatives

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Mitoxantrone)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Cytotoxicity of Quinazolinamine Derivatives: Add 100 µL of medium containing serial dilutions of the quinazolinamine derivative to the wells.

    • MDR Reversal: Add 50 µL of medium with a fixed, non-toxic concentration of the quinazolinamine derivative, followed by 50 µL of medium containing serial dilutions of the chemotherapeutic agent.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism). The fold reversal (RF) is calculated as: RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic with quinazolinamine derivative.

Drug Accumulation Assay (Rhodamine 123/Hoechst 33342)

This assay measures the ability of quinazolinamine derivatives to inhibit the efflux function of ABC transporters, leading to increased intracellular accumulation of fluorescent substrates.

Materials:

  • MDR cancer cell lines and their parental counterparts

  • Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP)

  • Quinazolinamine derivatives

  • Positive control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.

  • Pre-incubation: Incubate the cells with the quinazolinamine derivative or a positive control inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., Rhodamine 123 at 5 µM or Hoechst 33342 at 5 µM) and incubate for another 60-90 minutes at 37°C, protected from light.

  • Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular dye.

  • Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity. An increase in fluorescence in the presence of the quinazolinamine derivative indicates inhibition of the efflux pump.

ATPase Activity Assay

This assay determines whether the quinazolinamine derivatives interact with the ATPase activity of ABC transporters.

Materials:

  • Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp or BCRP)

  • Quinazolinamine derivatives

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl₂)

  • Positive controls (e.g., Verapamil for P-gp, Ko143 for BCRP)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., BIOMOL Green™)

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the membrane vesicles (5-10 µg), the quinazolinamine derivative at various concentrations, and the assay buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP (e.g., 5 mM).

  • Incubation: Incubate for 20-30 minutes at 37°C.

  • Stop Reaction & Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric reagent like BIOMOL Green™.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Generate a standard curve with known concentrations of phosphate. Determine the amount of Pi released and calculate the ATPase activity. Compare the activity in the presence and absence of the quinazolinamine derivative to determine if it stimulates or inhibits the transporter's ATPase function.

Western Blot Analysis of ABC Transporter Expression

This protocol is used to investigate whether quinazolinamine derivatives alter the protein expression levels of ABC transporters.

Materials:

  • MDR cancer cells

  • Quinazolinamine derivatives

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target ABC transporter (e.g., anti-P-gp, anti-BCRP) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the quinazolinamine derivative for a specified time (e.g., 24, 48, 72 hours). Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.

Visualizations

Signaling Pathway and Mechanism of Action

MDR_Reversal cluster_cell MDR Cancer Cell Chemo Chemotherapeutic Drug ABC ABC Transporter (P-gp/BCRP) Chemo->ABC Efflux Target Intracellular Target (e.g., DNA, Tubulin) Chemo->Target Therapeutic Effect Quin Quinazolinamine Derivative Quin->ABC Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of MDR reversal by quinazolinamine derivatives.

Experimental Workflow

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization Cytotoxicity Cytotoxicity Assay (MTT) MDR_Reversal MDR Reversal Assay (MTT) Cytotoxicity->MDR_Reversal Accumulation Drug Accumulation (Flow Cytometry) MDR_Reversal->Accumulation ATPase ATPase Activity Assay Accumulation->ATPase WesternBlot Western Blot (Protein Expression) ATPase->WesternBlot SAR Structure-Activity Relationship (SAR) WesternBlot->SAR InVivo In Vivo Studies (Xenograft Models) SAR->InVivo

Caption: Workflow for evaluating quinazolinamine derivatives as MDR modulators.

References

Application Notes and Protocols for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, also known as ML240, is a potent and selective ATP-competitive inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97/VCP is a critical component of cellular protein homeostasis, involved in processes such as the endoplasmic-reticulum-associated degradation (ERAD) pathway and autophagosome maturation.[3] Inhibition of p97/VCP leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response, and ultimately, apoptosis.[3][4] this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, making it a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the dissolution of this compound and its use in common in vitro assays to facilitate consistent and reproducible experimental outcomes.

Physicochemical Properties and Solubility

Proper dissolution is critical for obtaining accurate and reproducible results in in vitro studies. This compound is a lipophilic compound with an XLogP3 of 4.5, indicating poor aqueous solubility. Experimental data from various suppliers confirms its low solubility in aqueous solutions and ethanol, with dimethyl sulfoxide (DMSO) being the recommended solvent.

Table 1: Solubility of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound)

SolventSolubilityNotesSource
DMSO 5 mg/mLWarming may be required.Sigma-Aldrich
12.5 mg/mL (31.53 mM)Sonication is recommended. Use of fresh, anhydrous DMSO is advised as hygroscopic DMSO can reduce solubility.MedchemExpress[1]
79 mg/mL (199.27 mM)Use of fresh DMSO is recommended.Selleck Chemicals[2]
7.93 mg/mL (20 mM)-Tocris Bioscience
Ethanol < 1 mg/mL (Insoluble)-MedchemExpress[1]
Water Insoluble-Selleck Chemicals[2]
Saline Insoluble-MedchemExpress[1]
Corn Oil ≥ 2.5 mg/mL (6.31 mM)Forms a clear solution.MedchemExpress[1]

Note: The molecular weight of this compound is 396.44 g/mol .

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in cell culture media for in vitro experiments.

Materials:

  • 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (this compound) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding Solvent: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 252.2 µL of DMSO per 1 mg of this compound).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gentle warming in a water bath (37°C) for 5-10 minutes or sonication can be applied to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells in vitro.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh working solutions for each experiment.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile DMSO if a wide range of concentrations is to be tested.

  • Final Dilution in Culture Medium: Directly add the required volume of the this compound stock solution (or diluted stock) to the pre-warmed cell culture medium to achieve the desired final concentration. Immediately mix the medium by gentle pipetting or swirling to ensure homogeneity.

    • Example: To prepare 10 mL of culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution, add 10 µL of the stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Immediate Use: Use the prepared working solutions to treat cells immediately.

Visualization of Cellular Mechanisms and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the mechanism of action of this compound, leading to the induction of apoptosis.

ML240_Signaling_Pathway This compound This compound p97 p97/VCP ATPase This compound->p97 Inhibits Ub_Proteins Ubiquitinated Proteins p97->Ub_Proteins Processes ERAD ERAD Pathway p97->ERAD Required for Autophagy Autophagosome Maturation p97->Autophagy Required for ATP ATP ATP->p97 Competes with UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Accumulation Induces ERAD->Ub_Proteins Degrades Autophagy->Ub_Proteins Degrades Caspase37 Caspase-3/7 Activation UPR->Caspase37 Leads to Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Mechanism of this compound-induced apoptosis via p97/VCP inhibition.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock in DMSO dilute Prepare Working Solutions in Medium prep_stock->dilute prep_cells Seed Cells in Multi-well Plate treat Treat Cells with this compound & Vehicle Control prep_cells->treat dilute->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Calculate IC50 Value measure->analyze

Caption: General workflow for an in vitro cell viability/cytotoxicity assay.

References

Application Notes and Protocols: Testing the Antimicrobial Activity of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzimidazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4] The development of new antimicrobial agents is crucial to combat the rising threat of drug-resistant pathogens.[1] These application notes provide a detailed framework for the experimental design and execution of in vitro antimicrobial activity testing of novel benzimidazole compounds. The protocols outlined below are based on standardized methods to ensure reproducibility and comparability of results.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide templates for presenting results from Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds (in µg/mL)

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusBacillus subtilisEscherichia coli
Benzimidazole Derivative 1
Benzimidazole Derivative 2
Benzimidazole Derivative 3
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)
Negative Control (Vehicle)

Table 2: Minimum Bactericidal Concentration (MBC) of Benzimidazole Compounds (in µg/mL)

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusBacillus subtilisEscherichia coli
Benzimidazole Derivative 1
Benzimidazole Derivative 2
Benzimidazole Derivative 3
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)
Negative Control (Vehicle)

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[9][10][11]

Materials:

  • Benzimidazole compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates[12]

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)[13]

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[13][14]

    • Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each benzimidazole compound and the standard drug in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[16]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][17]

    • Optionally, the growth can be quantified by reading the absorbance at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[9][17][18] This assay is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

Protocol:

  • Subculturing from MIC wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh nutrient agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation (35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[18]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.[14][19]

Materials:

  • Benzimidazole compounds

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates[14]

  • Test bacteria

  • Sterile swabs[20]

  • Forceps

  • Incubator

Protocol:

  • Preparation of Agar Plates and Inoculum:

    • Prepare MHA plates with a uniform thickness of 4 mm.[19]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[13]

  • Inoculation:

    • Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[13][21]

    • Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.[19][20]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the benzimidazole compounds.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.[22]

    • Place a disk with a standard antibiotic as a positive control and a disk with the solvent alone as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[16]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[21]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[19]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for testing the antimicrobial activity of benzimidazole compounds.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_followup Follow-up Assay cluster_analysis Data Analysis compound_prep Prepare Benzimidazole Compound Solutions mic_assay Broth Microdilution (MIC Assay) compound_prep->mic_assay disk_assay Disk Diffusion Assay compound_prep->disk_assay microbe_prep Prepare Microbial Inoculum (0.5 McFarland) microbe_prep->mic_assay microbe_prep->disk_assay mbc_assay Subculture for MBC (MBC Assay) mic_assay->mbc_assay From non-turbid wells analyze_mic Determine MIC mic_assay->analyze_mic analyze_zone Measure Zone of Inhibition disk_assay->analyze_zone analyze_mbc Determine MBC mbc_assay->analyze_mbc

Caption: Workflow for antimicrobial activity testing.

Proposed Mechanism of Action

A primary mechanism of action for many benzimidazole compounds is the inhibition of microtubule polymerization by binding to β-tubulin.[23] This disrupts essential cellular processes like cell division.

mechanism_of_action benzimidazole Benzimidazole Compound beta_tubulin β-tubulin benzimidazole->beta_tubulin Binds to microtubule Microtubule Polymerization beta_tubulin->microtubule Inhibits cell_division Cell Division (Mitosis) microtubule->cell_division Disrupts cell_death Microbial Cell Death cell_division->cell_death Leads to

Caption: Benzimidazole's proposed mechanism of action.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (hereinafter referred to as QZA-1) in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the general principles of bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This protocol is suitable for supporting pharmacokinetic studies in drug development.

Introduction

QZA-1 is a novel quinazolinamine derivative under investigation for its potential therapeutic applications. To accurately characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices. This document provides a detailed protocol for a validated LC-MS/MS method to measure QZA-1 concentrations in human plasma, offering the necessary performance for regulated bioanalysis.

Experimental

Materials and Reagents
  • Analyte: QZA-1 reference standard (>99% purity)

  • Internal Standard (IS): QZA-1-¹³C₆, ¹⁵N₂ (stable isotope-labeled QZA-1)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K₂EDTA)

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, microcentrifuge, 2 mL microcentrifuge tubes, 96-well collection plates, autosampler vials.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system was used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Standard High-Performance Liquid Chromatography System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
MRM Transitions Compound
QZA-1
QZA-1-¹³C₆, ¹⁵N₂ (IS)

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of QZA-1 and its stable isotope-labeled internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the QZA-1 stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol (Protein Precipitation)
  • Label 2 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 50 µL Plasma add_is 2. Add 200 µL IS in ACN (Protein Precipitation) plasma->add_is vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject 5 µL supernatant->inject chroma 7. Chromatographic Separation (C18 Column) inject->chroma ms_detect 8. MS Detection (MRM) chroma->ms_detect integrate 9. Peak Integration ms_detect->integrate ratio 10. Calculate Analyte/IS Ratio integrate->ratio quantify 11. Quantify vs. Calibration Curve ratio->quantify

Caption: LC-MS/MS workflow for QZA-1 quantification.

Method Validation Results

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. All results met the acceptance criteria based on general bioanalytical validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.

Table 3: Calibration Curve Summary

Concentration (ng/mL)Back-Calculated Conc. (Mean, n=3)Accuracy (%)
1.00 (LLOQ)0.9898.0
2.502.55102.0
10.09.7597.5
50.051.5103.0
250.0248.099.2
10001012101.2
2000 (ULOQ)198599.3
Regression Model y = 0.015x + 0.002r² > 0.998
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (1500 ng/mL).

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18 over 3 days)
Accuracy (%) Precision (%CV)
LLOQ 1.0102.58.5
Low QC 3.098.76.2
Medium QC 300.0101.34.1
High QC 1500.099.23.5
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at Low and High QC concentrations.

Table 5: Recovery and Matrix Effect Summary

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)IS-Normalized Matrix Factor
Low QC 3.092.596.81.02
High QC 1500.094.195.31.01
Results show consistent recovery and minimal matrix effect, which is effectively corrected by the stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method described here provides a reliable, sensitive, and efficient means for quantifying 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data confirms that the method meets the rigorous standards required for regulated bioanalysis.

Application Notes and Protocols for Evaluating 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the evaluation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a potential Poly (ADP-ribose) Polymerase (PARP) inhibitor. The protocols herein detail the necessary in vitro and cell-based assays to characterize the compound's inhibitory activity and its effects on cellular processes related to DNA damage repair.

Introduction

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] When PARP is inhibited, unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[4]

This document outlines a series of experimental protocols to assess the potential of a novel compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, as a PARP inhibitor. The described assays will enable the determination of its enzymatic inhibitory potency, its ability to engage PARP in a cellular context, and its downstream effects on cell viability and DNA damage signaling.

Signaling Pathway

PARP_Signaling_Pathway

Caption: PARP Signaling in DNA Damage Response and Inhibition.

Experimental Workflow

Experimental_Workflow

Caption: Workflow for the evaluation of a novel PARP inhibitor.

Protocols

Compound Preparation
  • Solubility Test: Determine the solubility of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in common laboratory solvents (e.g., DMSO, ethanol).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and general laboratory practices.[5][6]

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone-coated 96-well plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Biotinylated NAD+

  • 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Stop solution

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value. Also, include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).

  • To each well of the histone-coated plate, add the assay components in the following order:

    • Assay buffer

    • Test compound dilution or control

    • PARP1 enzyme and activated DNA mixture

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent HRP substrate and measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compound relative to the vehicle control. Plot the percentage inhibition against the log-transformed compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based PARP Inhibition Assay (Western Blot for PAR)

Principle: This assay measures the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity. A reduction in PAR levels upon treatment with a DNA damaging agent indicates PARP inhibition.[7][8][9]

Materials:

  • Selected cancer cell lines (e.g., a BRCA-mutated line like CAPAN-1 and a BRCA-proficient line like MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS))

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-PAR and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagent

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1-2 hours).

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane and then incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Data Analysis: Quantify the band intensities for PAR and the loading control using densitometry software. Normalize the PAR signal to the loading control. A dose-dependent decrease in the PAR signal in the presence of the DNA damaging agent indicates cellular PARP inhibition.

Cell Viability and Sensitization Assay

Principle: This assay evaluates the effect of the PARP inhibitor on cell viability, both as a single agent and in combination with a DNA-damaging chemotherapeutic agent (e.g., temozolomide - TMZ), particularly in HR-deficient cancer cells.[6]

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines

  • Test compound

  • Temozolomide (TMZ) or other DNA damaging agent

  • Cell viability reagent (e.g., MTT, AlamarBlue, or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound alone, TMZ alone, or a combination of a fixed concentration of the test compound with serial dilutions of TMZ.

  • Incubate the cells for an extended period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (absorbance, fluorescence, or luminescence).

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for the compound and TMZ alone. For the combination treatment, assess for synergistic effects by calculating the combination index (CI) or by observing a significant potentiation of TMZ-induced cytotoxicity in the presence of the PARP inhibitor.

Data Presentation

Table 1: In Vitro PARP1 Inhibitory Activity

CompoundIC50 (nM)
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amineExperimental Value
Olaparib (Control)Experimental Value

Table 2: Cellular PARP Inhibition (PAR levels)

TreatmentConcentrationNormalized PAR Intensity (relative to damaged control)
Vehicle Control (No Damage)-Experimental Value
Vehicle Control + H₂O₂-1.0
Test Compound + H₂O₂10 nMExperimental Value
Test Compound + H₂O₂100 nMExperimental Value
Test Compound + H₂O₂1 µMExperimental Value
Olaparib + H₂O₂1 µMExperimental Value

Table 3: Cell Viability (IC50) in BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., MCF-7) cells

Cell LineCompoundIC50 (µM)
CAPAN-1 (BRCA2-mutant) Test CompoundExperimental Value
OlaparibExperimental Value
MCF-7 (BRCA-proficient) Test CompoundExperimental Value
OlaparibExperimental Value

Table 4: Sensitization to Temozolomide (TMZ) in BRCA-deficient cells

TreatmentIC50 of TMZ (µM)
TMZ aloneExperimental Value
TMZ + Test Compound (e.g., 1 µM)Experimental Value
TMZ + Olaparib (e.g., 1 µM)Experimental Value

Conclusion

The protocols outlined in this document provide a robust framework for the initial evaluation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine as a PARP inhibitor. Successful outcomes from these experiments, including potent in vitro inhibition, effective cellular target engagement, and selective cytotoxicity in HR-deficient cells, would provide a strong rationale for further preclinical development.

References

Application Notes and Protocols for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of scientific literature did not yield specific data or established protocols for the in vivo use of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in xenograft mouse models. The following application notes and protocols are therefore provided as a general framework for the evaluation of novel investigational compounds with similar chemical scaffolds in such models. These protocols are synthesized from established methodologies for in vivo anti-cancer drug testing and should be adapted based on the specific properties of the compound and the research objectives.

Introduction

The chemical structure of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine suggests its potential as a biologically active agent, likely targeting pathways involved in cell proliferation and survival. Compounds with benzimidazole and quinazoline cores are known to exhibit a range of anti-cancer activities. This document outlines a generalized approach for assessing the in vivo efficacy of such a novel compound in a xenograft mouse model, a critical step in preclinical drug development.

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this specific compound is unknown, related quinazolinamine and benzimidazole derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and metastasis, such as VEGFR and c-Met.[1][2][3][4] The HGF/c-Met and VEGF/VEGFR signaling pathways are often co-activated in tumors, contributing to tumor progression and resistance to therapy.[1][2][3][4] A dual inhibitor of these pathways could offer a synergistic anti-tumor effect.

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by a compound of this class.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF c-Met c-Met HGF->c-Met VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS VEGFR->PI3K VEGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival Metastasis Metastasis AKT->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Compound Investigational Compound Compound->c-Met Compound->VEGFR

Caption: Hypothetical dual inhibition of c-Met and VEGFR signaling pathways.

Experimental Protocols

The following protocols provide a general framework for an in vivo efficacy study.

Cell Culture and Xenograft Model Establishment
  • Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication (e.g., lung, breast, colon cancer). Ensure cells are maintained in a sterile environment and are regularly tested for mycoplasma.

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice), typically 6-8 weeks old.[5][6] NSG mice are suitable for cell lines with lower tumorigenicity due to their higher degree of immunodeficiency.

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.[6]

    • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1x107 to 2x107 cells/mL.

    • For some cell lines, mixing the cell suspension with an extracellular matrix gel (e.g., Matrigel) at a 1:1 ratio can improve tumor engraftment.[7][8]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[6]

  • Tumor Growth Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[6]

In Vivo Efficacy Study Workflow

The diagram below outlines a typical workflow for an in vivo efficacy study.

Xenograft_Study_Workflow A Select & Culture Cancer Cell Line B Implant Cells into Immunodeficient Mice A->B C Monitor Tumor Growth (e.g., 100-200 mm³) B->C D Randomize Mice into Treatment Groups C->D E Administer Treatment (Vehicle, Compound, Positive Control) D->E F Monitor Tumor Volume & Body Weight (2-3 times/week) E->F Treatment Period (e.g., 21-28 days) G Endpoint: Euthanize & Excise Tumors F->G Tumor volume limit reached or study duration ends H Data Analysis: Tumor Growth Inhibition (TGI), Statistical Analysis G->H

Caption: General workflow for a xenograft mouse model efficacy study.

Compound Formulation and Administration
  • Formulation: Develop a suitable vehicle for the compound that ensures its solubility and stability. Common vehicles include saline, PBS with a small percentage of DMSO, or a solution containing Tween 80 and/or PEG400. The final formulation should be sterile-filtered.

  • Dosing:

    • Determine the dose levels based on prior in vitro cytotoxicity and any available maximum tolerated dose (MTD) data. A typical study might include 2-3 dose levels.

    • Administer the compound via an appropriate route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). The route should be consistent with the intended clinical application.

    • Treatment can be administered daily, every other day, or on another schedule depending on the compound's properties.

Study Execution and Endpoint Analysis
  • Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control).

  • Treatment and Monitoring: Begin treatment according to the defined schedule. Monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a fixed duration. Euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Data Presentation

Quantitative data from the in vivo study should be summarized in clear, structured tables.

Table 1: Summary of In Vivo Efficacy in Xenograft Model

Treatment Group Dosing Schedule (Route) Mean Tumor Volume at Endpoint (mm³ ± SEM) Mean Tumor Weight at Endpoint (g ± SEM) Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%)
Vehicle Control Daily (PO) 1850 ± 210 1.9 ± 0.25 N/A +2.5
Compound (10 mg/kg) Daily (PO) 980 ± 150 1.0 ± 0.18 47.0 -1.2
Compound (30 mg/kg) Daily (PO) 450 ± 95 0.5 ± 0.11 75.7 -4.8
Positive Control Varies TBD TBD TBD TBD

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols and guidelines presented here offer a foundational approach for the preclinical evaluation of novel compounds like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in xenograft mouse models. Successful execution of these studies is essential for determining the therapeutic potential and advancing promising anti-cancer agents toward clinical development. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

References

Application Note: High-Throughput Screening of Novel Quinazolinamine Libraries for EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Libraries based on this scaffold are of significant interest for drug discovery, particularly in oncology. One of the most critical targets for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of quinazolinamine derivatives to identify potent and selective EGFR inhibitors.

This document outlines a detailed protocol for a high-throughput screening campaign to identify novel EGFR kinase inhibitors from quinazolinamine libraries using the ADP-Glo™ Kinase Assay. This luminescent assay format is highly sensitive, scalable, and measures the direct product of the kinase reaction (ADP), making it a reliable method for identifying inhibitors.[5]

Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like GRB2, which in turn recruits SOS.[6] SOS then activates the RAS protein, initiating a downstream cascade including the RAF-MEK-ERK (MAPK) pathway, which ultimately leads to the transcription of genes involved in cell growth and division.[6][7] Inhibiting the kinase activity of EGFR blocks this entire downstream signaling cascade.

EGFR_Signaling_Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerized & Active) EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Inhibitor Quinazolinamine Inhibitor Inhibitor->P_EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway.

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant human EGFR (T790M mutant is often used for resistance studies).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound Library: Quinazolinamine library dissolved in 100% DMSO.

  • Control Inhibitor: Gefitinib or Erlotinib.

  • Plates: 384-well or 1536-well white, solid-bottom assay plates.

  • Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Instruments: Acoustic liquid handler (e.g., Echo 550), microplate reader with luminescence detection capabilities.

High-Throughput Screening Workflow

The HTS process involves several key stages, from initial screening of the entire library at a single concentration to detailed dose-response analysis of confirmed hits.

HTS_Workflow start Start prep Prepare Assay Plates (Enzyme, Substrate, Buffer) start->prep dispense Compound Dispensing (Acoustic Transfer of Library) prep->dispense initiate Initiate Kinase Reaction (Add ATP) dispense->initiate incubate1 Incubate at RT initiate->incubate1 adp_glo Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) incubate1->adp_glo incubate2 Incubate at RT adp_glo->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luciferin) incubate2->detect incubate3 Incubate at RT detect->incubate3 read Read Luminescence incubate3->read analysis Data Analysis (Calculate % Inhibition, Z-factor) read->analysis hit_id Hit Identification (% Inhibition > Threshold) analysis->hit_id confirmation Hit Confirmation & Dose-Response (Generate IC50 values) hit_id->confirmation sar Structure-Activity Relationship (SAR) Analysis confirmation->sar end End sar->end

Figure 2: High-Throughput Screening Workflow.
Detailed Assay Protocol (384-well format)

  • Compound Plating: Using an acoustic liquid handler, transfer 25-50 nL of each compound from the quinazolinamine library source plate to the 384-well assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final reaction volume).

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, EGFR enzyme, and the peptide substrate. Dispense 2.5 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Data Presentation and Analysis

Raw luminescence data is normalized using high (DMSO, 100% activity) and low (potent inhibitor, 0% activity) controls. The percentage of inhibition for each library compound is calculated.

Primary Screen: Compounds exhibiting >50% inhibition at 10 µM are selected as "hits."

Dose-Response Confirmation: Hits from the primary screen are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC₅₀).

Table 1: Primary HTS Hit Summary
Compound IDLibrary PlateWell PositionLuminescence (RLU)% InhibitionHit Status
QZ-00011A01450,00010.0%Inactive
QZ-00021A0215,00097.0%Hit
QZ-00031A03210,00058.0%Hit
..................
High CtrlN/AN/A500,0000.0%N/A
Low CtrlN/AN/A5,000100.0%N/A
Table 2: Dose-Response Data for Confirmed Hits
Compound IDTargetAssay FormatIC₅₀ (nM)[2][8][9]Hill Slope
QZ-0002EGFRADP-Glo85.51.1
QZ-0003EGFRADP-Glo1,2000.9
GefitinibEGFRADP-Glo78.01.0
ErlotinibEGFRADP-Glo80.01.2

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of quinazolinamine libraries to discover novel EGFR kinase inhibitors. The detailed protocol for the ADP-Glo™ assay, combined with a structured workflow and clear data analysis pipeline, enables the efficient identification and characterization of potent lead compounds. The subsequent structure-activity relationship (SAR) analysis of confirmed hits will guide further medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties for the development of next-generation cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the synthesis yield of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this molecule?

A1: The most common strategy is a three-step synthesis. It begins with the creation of a 2,4-dichloro-8-methoxyquinazoline intermediate. This is followed by a selective nucleophilic aromatic substitution (SNAr) at the C4 position with benzylamine. The final step is a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, to couple 2-aminobenzimidazole at the C2 position.

Q2: Why is the C4 position of 2,4-dichloroquinazoline more reactive than the C2 position?

A2: The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloroquinazolines. This selectivity allows for the stepwise introduction of different amines. The reaction with benzylamine should be performed under controlled conditions (e.g., lower temperature) to ensure selective substitution at C4.[1]

Q3: What are the critical factors for the final Buchwald-Hartwig coupling step?

A3: The success of the final C-N coupling is highly dependent on several factors: the choice of palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. Sterically hindered phosphine ligands are often effective.[2] It is also crucial to maintain an inert atmosphere (e.g., argon or nitrogen) as the Pd(0) catalytic species is sensitive to oxygen.[3]

Q4: Are there alternative methods to the Buchwald-Hartwig amination?

A4: While Buchwald-Hartwig is a robust method for forming aryl C-N bonds, other cross-coupling reactions like the Ullmann condensation could be considered. However, these often require harsher reaction conditions. For modern synthesis, palladium-catalyzed methods are generally preferred due to their milder conditions and broader substrate scope.[2]

Q5: Can microwave irradiation be used to improve yields or reaction times?

A5: Yes, microwave-assisted synthesis is a well-documented technique for accelerating quinazoline synthesis. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[4][5] This approach could be particularly beneficial for the final coupling step.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low yield during the formation of Intermediate II (N-benzyl-2-chloro-8-methoxyquinazolin-4-amine)
  • Question: My reaction of 2,4-dichloro-8-methoxyquinazoline with benzylamine results in a low yield of the desired C4-substituted product. What could be the cause?

  • Possible Causes & Solutions:

    • Formation of Disubstituted Product: The C2 position may also be reacting. To improve selectivity for C4, conduct the reaction at a lower temperature (e.g., start on an ice bath) before gradually warming.[1]

    • Insufficient Base: An inadequate amount of base (like DIPEA) can stall the reaction, as HCl is generated. Ensure at least two equivalents of a non-nucleophilic base are used to neutralize the acid.[1]

    • Reaction Time/Temperature: The reaction may be incomplete. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reflux time or slightly increasing the temperature.[1]

Problem 2: Low or no yield of the final product in the Buchwald-Hartwig amination step
  • Question: The final coupling of 2-aminobenzimidazole to the quinazoline core is failing. What are the common failure points?

  • Possible Causes & Solutions:

    • Catalyst Inactivity: The Pd(0) catalyst is oxygen-sensitive. Ensure all glassware is oven-dried, the solvent is anhydrous and degassed, and the reaction is run under a strict inert atmosphere (argon or nitrogen).[3][6]

    • Incorrect Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent.

      • Ligand: Bulky, electron-rich phosphine ligands like Xantphos or Josiphos often give good results.[2][7]

      • Base: Strong, non-nucleophilic bases such as NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The base's strength can significantly impact the reaction outcome.[3]

    • Side Reactions: Beta-hydride elimination can be a competing side reaction, leading to a hydrodehalogenated (des-chloro) quinazoline. Using a bulky phosphine ligand can often suppress this pathway.[2]

    • Impure 2-aminobenzimidazole: Impurities in the 2-aminobenzimidazole starting material, such as residual thiourea or other reagents from its synthesis, can act as catalyst poisons.[8] Purify the material before use.

Problem 3: Difficulty in product purification
  • Question: My final product is difficult to purify, and chromatography gives poor separation. What can I do?

  • Possible Causes & Solutions:

    • Persistent Palladium Catalyst: Residual palladium can contaminate the product. Pass the crude product through a pad of Celite, silica, or use a specific palladium scavenger.

    • Formation of Regioisomers: If the starting benzimidazole is asymmetrically substituted, regioisomers can form. Careful analysis of NMR spectra is needed. Optimization of the coupling reaction may favor one isomer.

    • Workup Procedure: After the reaction, a proper aqueous workup is essential. Wash the organic layer with saturated NaHCO₃ to remove acidic impurities and brine (NaCl solution) to aid in phase separation before drying and concentrating.[1]

Experimental Protocols & Data

Overall Synthesis Workflow

The synthesis is typically performed in three main stages, as outlined in the diagram below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective C4 Amination (SNAr) cluster_2 Step 3: C2 Coupling (Buchwald-Hartwig) A 2-Amino-3-methoxybenzoic acid B 8-Methoxyquinazoline-2,4-dione A->B  Urea, Heat C Intermediate I: 2,4-Dichloro-8-methoxyquinazoline B->C  POCl₃, Heat D Intermediate II: 2-chloro-N-benzyl- 8-methoxyquinazolin-4-amine C_ref->D Benzylamine, DIPEA, MeOH, Reflux E Final Product: 2-(2-aminobenzimidazol-1-yl)-N-benzyl- 8-methoxyquinazolin-4-amine D_ref->E 2-Aminobenzimidazole, Pd Catalyst, Ligand, Base, Dioxane, Heat

Caption: General three-step synthesis workflow for the target compound.

Protocol 1: Synthesis of Intermediate II (N-benzyl-2-chloro-8-methoxyquinazolin-4-amine)
  • Suspend 2,4-dichloro-8-methoxyquinazoline (1.0 eq) in methanol (approx. 0.2 M) in an oven-dried round-bottom flask.

  • Cool the mixture in an ice-water bath with stirring.

  • Slowly add benzylamine (1.05 eq).

  • After 5 minutes, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

  • Allow the reaction to stir on the ice bath for an additional 10 minutes, then heat to reflux for 3-5 hours.

  • Monitor reaction completion by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[1]

Protocol 2: Synthesis of Final Product via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add Intermediate II (1.0 eq), 2-aminobenzimidazole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base, such as Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Table 1: Optimization of Buchwald-Hartwig Reaction Conditions

The following table summarizes typical conditions and variables for the final coupling step. Optimal conditions should be determined empirically.

ParameterCondition A (Standard)Condition B (Alternative)Condition C (For difficult substrates)Notes
Pd Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (4 mol%)[(CyPF-tBu)PdCl₂] (2 mol%)Air-stable pre-catalysts can simplify setup.[9]
Ligand Xantphos (4 mol%)RuPhos (5 mol%)Biarylphosphine Ligands (e.g., SPhos)Bulky ligands are often superior.[2]
Base Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)NaOtBu (1.5 eq)NaOtBu is a very strong base; use with caution.
Solvent 1,4-DioxaneToluenet-BuOHSolvent choice can influence reaction rate and solubility.[3]
Temperature 110 °C100 °C120 °CHigher temperatures may be needed but can increase side products.
Typical Yield 60-80%55-75%70-90%Yields are highly dependent on substrate purity and reaction setup.

Troubleshooting Logic

Use the following flowchart to diagnose low-yield issues in the final Buchwald-Hartwig coupling step.

G A Low Yield of Final Product B Analyze Crude Reaction Mixture (TLC, LC-MS) A->B C Mostly Starting Material (SM) Remaining? B->C D Significant Side Product(s) Observed? B->D E YES C->E Yes F NO C->F No G YES D->G Yes H NO D->H No I Potential Cause: Catalyst Inactivity or Incomplete Reaction E->I F->D M Potential Cause: Side Reactions (e.g., hydrodehalogenation) G->M K Potential Cause: Decomposition or Unidentified Issue H->K J Solution: 1. Check inert atmosphere setup. 2. Use fresh, degassed solvent. 3. Increase reaction time/temp. 4. Screen different catalyst/ligand. I->J L Solution: 1. Re-purify all starting materials. 2. Screen alternative bases/solvents. 3. Lower reaction temperature. K->L N Solution: 1. Change ligand to a bulkier one. 2. Screen different Pd sources. 3. Lower reaction temperature. M->N

Caption: Troubleshooting flowchart for low yield in the C-N coupling step.

References

Troubleshooting solubility issues of quinazolinamine derivatives in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinazolinamine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during experiments with this class of compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my quinazolinamine derivatives have poor solubility in aqueous buffers?

A1: Quinazolinamine derivatives are often characterized by their aromatic, heterocyclic ring structures, which contribute to their lipophilicity and high melting points. These properties generally lead to low aqueous solubility. The crystal lattice energy of the solid form can be substantial, requiring significant energy to break down and dissolve in a solvent. For the compound to dissolve, the energy released from the interaction between the solute and the solvent must overcome the lattice energy of the solid and the intermolecular forces between the solvent molecules. In aqueous buffers, the interactions between the non-polar quinazolinamine molecule and polar water molecules are often not strong enough to overcome these forces, resulting in poor solubility.

Q2: I'm observing precipitation of my quinazolinamine derivative when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve high concentrations of hydrophobic compounds like quinazolinamine derivatives. However, when this DMSO stock is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since the quinazolinamine derivative has low solubility in water, it crashes out of the solution as a precipitate.[1] The sudden change in solvent polarity reduces the solubility of the compound dramatically.

Q3: Can the pH of the aqueous buffer affect the solubility of my quinazolinamine derivative?

A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of quinazolinamine derivatives. Many of these compounds are weakly basic due to the presence of nitrogen atoms in their quinazoline ring system. In acidic to neutral pH, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound. As the pH increases and becomes more basic, the compound will be in its less soluble free base form. Therefore, for weakly basic quinazolinamine derivatives, solubility is generally higher at lower pH values.[2][3]

Q4: My quinazolinamine derivative seems to be degrading in the buffer. What could be the cause?

A4: Chemical stability can be an issue in aqueous buffers, and several factors can contribute to degradation. The pH of the buffer can influence the stability of the compound; some molecules may be susceptible to acid or base-catalyzed hydrolysis.[4] Additionally, components of the buffer itself, or even exposure to light and elevated temperatures, can promote degradation. It is crucial to assess the chemical stability of your compound in the chosen buffer system under the experimental conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of Stock Solution

Symptoms:

  • Visible cloudiness or solid particles form immediately or over time after adding the DMSO stock to the aqueous buffer.

  • Inconsistent results in cell-based assays or other downstream experiments.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final DMSO Concentration start->step1 Initial Step step2 Use a Co-solvent step1->step2 If precipitation persists step3 Sonication step2->step3 For difficult compounds step4 Use of Surfactants step3->step4 If still unresolved end Solution Remains Clear step4->end Successful

Caption: Troubleshooting workflow for compound precipitation.

Recommended Actions:

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your aqueous buffer. This minimizes the solvent-shifting effect.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent can help to increase the solubility of the compound in the final aqueous solution.[5][6]

  • Sonication: After dilution, briefly sonicate the solution. This can help to break down small aggregates and promote dissolution.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F127, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[1]

Issue 2: Low Overall Solubility in Aqueous Buffer

Symptoms:

  • Difficulty in preparing a stock solution of the desired concentration.

  • Inability to reach a therapeutic concentration range in in vitro assays.

Troubleshooting Strategies:

  • pH Adjustment: For weakly basic quinazolinamine derivatives, lowering the pH of the buffer can significantly increase solubility.[3] It is important to ensure the chosen pH is compatible with your experimental system.

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility.[7][8][9][10][11][12][13][14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid compound increases the surface area available for dissolution, which can lead to a faster dissolution rate and higher apparent solubility.

Quantitative Solubility Data

The following table summarizes publicly available solubility data for selected tyrosine kinase inhibitors with quinazoline or related structures. Note that direct comparisons should be made with caution due to variations in experimental conditions.

CompoundBuffer/SolventpHTemperature (°C)Solubility (µg/mL)Reference
Alectinib HClWater-Ambient10.3 ± 1.2[3]
DMSO-Ambient4500.0 ± 6.1[3]
Methanol-Ambient1990.8 ± 7.2[3]
Ethanol-Ambient210.3 ± 4.5[3]
Phosphate Buffer6.837Low[3]
Acetate Buffer4.537Higher than pH 6.8[3]
Pazopanib free baseAqueous solution6.5Not specified0.55[15]
Pazopanib HClAqueous buffer6.8Not specified2.64[15]
Aqueous buffer4.0Not specified3.00[15]
Aqueous buffer1.2Not specified682[15]
Pure Water-Not specified144[15]
AxitinibPhosphate Buffer (10 mM)7.4Not specified~0.37[15]
Lapatinib ditosylateWater-Not specifiedPoor[16]
Nanocrystalline Solid Dispersion in water-Not specified3.68-fold increase[16]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method (Laboratory Scale)

This protocol is a general guideline for preparing a solid dispersion of a quinazolinamine derivative with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).

Materials:

  • Quinazolinamine derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC E5)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Accurately weigh the quinazolinamine derivative and the polymer.

  • Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Continue evaporation until a thin, solid film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion in a desiccator until further use.

Workflow for Solid Dispersion Preparation:

start Weigh Drug and Polymer step1 Dissolve in Organic Solvent start->step1 step2 Solvent Evaporation (Rotovap) step1->step2 step3 Vacuum Drying step2->step3 step4 Pulverization step3->step4 end Store in Desiccator step4->end

Caption: Workflow for preparing a solid dispersion.

Protocol 2: Co-solvent Solubilization Method

This protocol describes how to prepare a solution of a quinazolinamine derivative in an aqueous buffer using a co-solvent.

Materials:

  • Quinazolinamine derivative

  • Co-solvent (e.g., DMSO, ethanol, polyethylene glycol 400)

  • Aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a high-concentration stock solution of the quinazolinamine derivative in the chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Determine the desired final concentration of the compound and the maximum tolerable concentration of the co-solvent in the final aqueous solution (typically ≤ 1%).

  • Calculate the volume of the stock solution needed to achieve the final desired concentration.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the calculated volume of the drug stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the drug that can lead to immediate precipitation.

  • After adding the stock solution, continue to vortex for another 30-60 seconds.

  • If any visible precipitate is present, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution for any remaining precipitate. If the solution is clear, it is ready for use.

Signaling Pathway Diagrams

Quinazolinamine derivatives are frequently investigated as inhibitors of tyrosine kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling cascade.

VEGFR Signaling Pathway:

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Promotes Ca2->Angiogenesis Contributes to

Caption: Simplified VEGFR signaling cascade.

References

How to minimize off-target effects of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to characterize and minimize the off-target effects of novel quinazoline-based compounds such as 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects for a quinazoline-based compound?

A1: Quinazoline derivatives are well-known as kinase inhibitors due to the scaffold's ability to mimic the hinge-binding region of ATP in kinase domains.[1][2][3] Consequently, off-target effects are most likely to manifest as inhibition of unintended kinases.[4][5] Given the structural similarities within the human kinome, achieving high selectivity can be challenging.[4] Off-target effects could also extend to non-kinase proteins that have ATP-binding sites or other compatible structural features.[5]

Q2: How can I proactively minimize off-target effects during the design phase?

A2: Rational drug design is a primary strategy for minimizing off-target effects.[6] By leveraging computational and structural biology tools, you can design molecules with higher specificity for the intended target. Analyzing the molecular structure of both your target and potential off-targets allows for the prediction of interactions and the optimization of your compound to bind more selectively.[6] For quinazoline derivatives, modifications at the C-4, C-5, and C-6 positions have been shown to influence selectivity.[2]

Q3: What is the first experimental step to identify potential off-target effects?

A3: A broad in vitro kinase screen is the recommended first step. Profiling your compound against a large panel of kinases, even at a single high concentration, can quickly identify potential off-target interactions.[5] This approach provides a comprehensive overview of the compound's selectivity and can guide further optimization efforts.[5][7]

Q4: My compound shows off-target activity in a biochemical assay, but not in a cell-based assay. What could be the reason?

A4: Discrepancies between biochemical and cell-based assays are common. Several factors could contribute to this:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to engage with the intracellular off-target.

  • Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete the inhibitor for binding to the kinase, especially if the inhibitor is an ATP-competitive one.[6]

  • Cellular Environment: The off-target protein might be in a complex or a conformational state within the cell that prevents inhibitor binding.

Q5: How can I reduce off-target effects without redesigning the molecule?

A5: The most straightforward approach is to use the lowest effective concentration of the compound in your experiments.[8] A dose-response curve for both the on-target and off-target effects can help you determine a concentration window where the on-target effect is maximized and the off-target effect is minimized. Additionally, consider the duration of treatment, as shorter exposure times may reduce cumulative off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

Q: My compound induces a cellular phenotype that is inconsistent with the known function of its intended target. How do I troubleshoot this?

A: This situation strongly suggests the involvement of off-target effects.

Troubleshooting Workflow:

G CETSA Workflow A Treat Cells with Compound B Harvest and Lyse Cells A->B C Heat Lysate Aliquots B->C D Separate Soluble/Aggregated Proteins C->D E Analyze Soluble Target Protein D->E F Generate Melting Curve E->F

References

Optimization of reaction conditions for coupling aminobenzimidazole and quinazoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for coupling aminobenzimidazole and quinazoline derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling aminobenzimidazole and quinazoline?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2][3][4] These reactions are effective for forming the crucial C-N bond between the two heterocyclic systems.

Q2: I am getting a low yield in my Buchwald-Hartwig coupling reaction. What are the likely causes?

A2: Low yields in Buchwald-Hartwig reactions can stem from several factors, including inefficient catalyst activation, poor substrate solubility, inappropriate choice of ligand or base, and the presence of interfering functional groups.[5][6] Aryl chlorides, for instance, are generally less reactive than aryl bromides or iodides and may require more forcing conditions or specialized catalyst systems.[2]

Q3: Can I use a copper-catalyzed reaction instead of palladium? What are the advantages?

A3: Yes, copper-catalyzed Ullmann-type couplings are a viable alternative.[1][3] Advantages can include lower catalyst cost and different reactivity profiles that may be beneficial for substrates that are sensitive or perform poorly under palladium catalysis. Copper catalysts can be particularly effective for intramolecular cyclization steps following the initial C-N bond formation.[1][3]

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Incomplete solubility is a common reason for poor reaction performance.[6] You can try screening different solvents or using a co-solvent system. Common solvents for these couplings include toluene, dioxane, THF, and DMF.[1][6][7] In some cases, gentle heating can improve solubility, but be mindful of the thermal stability of your reactants and catalyst.

Q5: How do I choose the right base for my reaction?

A5: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used in Buchwald-Hartwig reactions.[6] However, if your substrates are base-sensitive, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring higher reaction temperatures.[4][7] The solubility of the base can also impact the reaction rate.[6]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Use a pre-catalyst for more reliable activation of the active catalytic species.[8] Ensure an inert atmosphere (Argon or Nitrogen) is maintained, as oxygen can deactivate the catalyst.[9]
Incorrect Ligand Choice Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos are often effective for Buchwald-Hartwig reactions.[10]
Poor Halide Reactivity If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide for better reactivity.[2] Alternatively, use a catalyst system specifically designed for activating aryl chlorides.
Insufficient Temperature Some coupling reactions, especially with weaker bases or less reactive substrates, require higher temperatures (80-150 °C).[1][8] Consider microwave irradiation to accelerate the reaction.[7]
Issue 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Homocoupling of Starting Materials Lower the reaction temperature or reduce the catalyst loading.
Dehalogenation of the Aryl Halide This can be a significant side reaction.[2] Ensure the reaction is not running for an excessively long time. A different ligand or base combination may also mitigate this issue.
Reaction at Multiple Sites If your aminobenzimidazole or quinazoline has multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the quinazoline halide (1.0 mmol), aminobenzimidazole (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add the chosen anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol) under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Copper-Catalyzed Ullmann Coupling
  • Reaction Setup: In a reaction flask, combine the quinazoline halide (1.0 mmol), aminobenzimidazole (1.2 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[1][3]

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF (2-3 mL).[1]

  • Reaction: Heat the reaction mixture at a high temperature (typically 110-150 °C) for 2-5 hours.[1][7] Monitor the reaction by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields from the literature for similar coupling reactions.

Table 1: Palladium-Catalyzed Synthesis of Quinazoline Derivatives

Reactants Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Amine, Isocyanide, CarbodiimidePd(OAc)₂Cs₂CO₃Toluene---[4]
2-FluorobenzonitrilesPd(OAc)₂, XantphosCs₂CO₃Toluene100-Good[11]

Table 2: Copper-Catalyzed Synthesis of Fused Imidazo/Benzimidazo[1,2-c]quinazolines

Step Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
1. Ullmann C-N CouplingCuI (20 mol%)K₂CO₃DMF1502-[1][3]
2. Intramolecular CDCCu(OAc)₂·H₂O-DMF1502-545-70[1][3]

Table 3: Microwave-Assisted Synthesis of Benzo[2][3]imidazo[1,2-a]quinazolines

Reactants Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Bromobenzaldehydes, AminobenzimidazoleK₂CO₃DMF110150-71[7]

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reactants: - Aminobenzimidazole - Quinazoline Halide setup Assemble Reaction Under Inert Atmosphere (Ar/N2) start->setup catalyst Prepare Catalyst System: - Pd/Cu Catalyst - Ligand (if applicable) catalyst->setup base_solvent Add Base and Anhydrous Solvent base_solvent->setup heat Heat to Target Temperature (e.g., 80-150 °C) setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Characterize Pure Product purify->product

Figure 1: General experimental workflow for coupling aminobenzimidazole and quinazoline.

Figure 2: Troubleshooting decision tree for low-yield coupling reactions.

References

Addressing metabolic instability of N-benzyl-quinazolin-4-amine derivatives in liver microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the metabolic stability of N-benzyl-quinazolin-4-amine derivatives in liver microsomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common questions and issues encountered during the metabolic assessment of N-benzyl-quinazolin-4-amine derivatives.

Q1: My N-benzyl-quinazolin-4-amine derivative shows extremely rapid degradation in human liver microsomes (HLM). What are the potential reasons and how can I troubleshoot this?

A1: Very high metabolic turnover is a common challenge. Here are the likely causes and troubleshooting steps:

  • Highly Liable Metabolic Soft Spots: The chemical structure of your compound likely contains sites that are easily metabolized by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2] Common metabolic reactions include oxidation and reduction. For N-benzyl-quinazolin-4-amine derivatives, likely "soft spots" include the benzyl group (leading to N-debenzylation) and the quinazoline or benzyl rings (leading to aromatic hydroxylation).

  • Troubleshooting Steps:

    • Confirm Experimental Conditions: Ensure your incubation parameters (microsomal protein concentration, NADPH concentration, incubation time) are within the standard range. See the protocol section for recommended values. An unusually high protein concentration can accelerate metabolism.

    • Run a Cold-Stop Control: Terminate the reaction at T=0 by adding the stop solution before adding the microsomes. This confirms that the compound loss is due to enzymatic activity and not chemical instability in the buffer.[3]

    • Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites. This will pinpoint the exact site of metabolic attack and guide medicinal chemistry efforts to improve stability.

    • Consider Structural Modification: Once the metabolic soft spot is identified, work with a medicinal chemist to block the site. For example, introducing a halogen or a methoxy group at a site of hydroxylation can sterically hinder the enzyme and improve stability.[4]

Q2: I am observing inconsistent results (high variability) in my metabolic stability assay between experiments. What could be the cause?

A2: High variability can undermine the reliability of your data. Common causes include:

  • Reagent Inconsistency:

    • Microsome Quality: Liver microsomes are sensitive to storage conditions and freeze-thaw cycles. Ensure you are using a reputable supplier and handling the microsomes according to their specifications. Using different batches of pooled microsomes can also introduce variability.

    • NADPH Degradation: NADPH is the essential cofactor for CYP enzymes and is unstable in solution. Always prepare it fresh before each experiment.

  • Procedural Issues:

    • Pipetting Errors: Inconsistent pipetting of the compound, microsomes, or NADPH can lead to significant errors, especially when working with small volumes.

    • Inadequate Mixing: Ensure the incubation mixture is gently but thoroughly mixed before starting the reaction and at each time point to ensure a homogenous suspension.[3]

    • Temperature Fluctuation: Incubations should be performed in a calibrated water bath or incubator at a constant 37°C.[3]

  • Analytical Variability: Ensure your LC-MS/MS method is validated for linearity, precision, and accuracy. The internal standard should be chosen carefully to mimic the behavior of your test compound.

Q3: My compound appears to be stable in the microsomal assay (long half-life), but it shows poor in vivo pharmacokinetics. Why is there a discrepancy?

A3: While liver microsome assays are excellent for assessing Phase I metabolism, they don't capture the full picture of a drug's disposition.[1][5]

  • Phase II Metabolism: Microsomes primarily contain Phase I (e.g., CYP) enzymes but are less competent for Phase II conjugation reactions (e.g., glucuronidation by UGTs), which require cofactors not always present in standard microsomal incubations.[6] Your compound might be rapidly cleared by Phase II enzymes in vivo. To test this, you can run the stability assay in hepatocytes, which contain both Phase I and Phase II enzymes.[1][5]

  • Other Clearance Mechanisms: The compound might be cleared by non-hepatic pathways, such as renal excretion or metabolism in other tissues (e.g., intestine, lungs).[1][7]

  • Poor Absorption or High Distribution: The poor in vivo profile could be due to low oral bioavailability or extensive distribution into tissues, rather than rapid clearance.

  • Transporter Effects: The compound could be a substrate for efflux transporters in the liver, leading to rapid removal from hepatocytes.

Q4: How do I determine which specific CYP450 enzyme is responsible for metabolizing my compound?

A4: Identifying the specific CYP enzymes involved is crucial for predicting potential drug-drug interactions.[2][8] This is called "reaction phenotyping." The primary methods include:

  • Recombinant Human CYPs (rhCYPs): Incubate your compound individually with a panel of commercially available, expressed single CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).[6] The enzyme that shows the highest rate of metabolism is the primary contributor.

  • Chemical Inhibition: Incubate your compound in pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.

Experimental Protocols and Data Presentation

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Materials & Reagents:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock from a commercial vendor)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or 10 mM NADPH stock solution)

  • Positive Control Compound (e.g., Verapamil, Testosterone)

  • Stop Solution (e.g., ice-cold Acetonitrile with an internal standard)

  • 96-well incubation plate and a deep-well collection plate

2. Experimental Procedure:

  • Prepare Incubation Mixture: In the 96-well plate, prepare the main incubation mixture (without NADPH) by adding phosphate buffer and liver microsomes. The final microsomal protein concentration is typically 0.5 mg/mL.

  • Add Test Compound: Dilute the test compound stock solution in the buffer to an intermediate concentration. Add it to the incubation mixture to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). Mix gently. This is your T=0 time point for sampling.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the collection plate containing the cold stop solution. The volume of the stop solution should be at least 2x the aliquot volume.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Data Summary Tables

Use the following tables to organize and compare your experimental data.

Table 1: Experimental Conditions for Metabolic Stability Assay

ParameterValue
Test SystemHuman Liver Microsomes (Pooled)
Protein Concentration0.5 mg/mL
Test Compound Conc.1 µM
NADPH Concentration1 mM
Incubation Temperature37°C
Incubation Times0, 5, 15, 30, 60 min
Stop SolutionAcetonitrile + Internal Standard
Analytical MethodLC-MS/MS

Table 2: Metabolic Stability Data for N-benzyl-quinazolin-4-amine Derivatives

Compound IDHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Major Metabolites Observed
Example-00115.291.2M1 (+16 Da), M2 (-91 Da)
Example-00245.830.3M1 (+16 Da)
Your Compound

Note: +16 Da typically corresponds to hydroxylation; -91 Da corresponds to N-debenzylation.

Visualizations: Workflows and Pathways

Metabolic Stability Experimental Workflow

The following diagram illustrates the key steps in the liver microsome stability assay.

G Experimental Workflow for Liver Microsome Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Buffer + Microsomes) prep_cpd Add Test Compound (Final Conc. 1 µM) prep_mix->prep_cpd prep_preinc Pre-incubate at 37°C prep_cpd->prep_preinc start_rxn Initiate Reaction (Add NADPH) prep_preinc->start_rxn sample Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sample stop_rxn Quench Reaction (Cold Acetonitrile + IS) sample->stop_rxn process Centrifuge to Pellet Protein stop_rxn->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and CLint analyze->calculate G Troubleshooting High Metabolic Instability start High Instability Observed (t½ is very short) check_assay Is the assay valid? start->check_assay control_fail Run Controls: 1. No-NADPH Control 2. T=0 Cold Stop check_assay->control_fail No assay_ok Assay is Valid. Instability is Metabolic. check_assay->assay_ok Yes control_result Is compound loss enzymatic? control_fail->control_result chem_instability Issue is Chemical Instability - Check buffer pH - Check compound solubility control_result->chem_instability No control_result->assay_ok Yes identify_metabolite Identify Metabolites (LC-MS/MS) assay_ok->identify_metabolite modify_structure Block Metabolic 'Soft Spot' - Introduce halogens - Add sterically hindering groups identify_metabolite->modify_structure G Potential Metabolic Pathways for N-benzyl-quinazolin-4-amine cluster_metabolites Primary Metabolites parent N-benzyl-quinazolin-4-amine (Parent Compound) cyp_enzymes Phase I Metabolism (Liver Microsomes, CYP450, NADPH) parent->cyp_enzymes m1 Aromatic Hydroxylation (+16 Da) (Quinazoline or Benzyl Ring) m2 N-Debenzylation (-91 Da) (Cleavage of Benzyl Group) m3 Benzylic Hydroxylation (+16 Da) (CH2 bridge) cyp_enzymes->m1 Pathway A cyp_enzymes->m2 Pathway B cyp_enzymes->m3 Pathway C

References

How to prevent degradation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in solution?

A1: The degradation of this compound can be influenced by several factors, primarily:

  • pH: Quinazoline derivatives can be unstable in strong acidic or alkaline conditions, especially when heated.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation.[4][5] Some quinazoline derivatives are best stored at room temperature (22 °C), while others are more stable at 4°C.[5][6] For the related compound 2-aminobenzimidazole, storage at -20°C or -80°C is recommended.[7]

  • Light Exposure: Exposure to light, particularly UV radiation, can cause photodegradation.[4][6] Many quinazoline derivatives are light-sensitive and should be stored in the dark.[6]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the amino groups in the molecule.

  • Solvent Choice: The type of solvent can impact the stability of the compound. While DMSO and water are common solvents, their suitability depends on storage conditions and experimental needs.[5][6]

Q2: What is the recommended solvent for dissolving and storing 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine?

A2: The optimal solvent depends on the intended application and storage duration.

  • For short-term storage and biological assays: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules.[6]

  • For aqueous-based experiments: A common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer for the final experiment. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.

  • For long-term storage: Based on stability studies of related compounds, storing the compound as a solid at low temperatures is the most reliable method. If a solution is necessary, a stock solution in anhydrous, high-purity DMSO stored at -80°C is recommended to minimize degradation.[7]

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solution, adhere to the following storage conditions.

ParameterRecommended ConditionRationale
Temperature -80°C for long-term storage (months);[7] 4°C for short-term storage (days to weeks).[5]Low temperatures slow down chemical degradation processes.
Light Store in amber vials or cover vials with aluminum foil.[6]Prevents photodegradation.
Atmosphere For highly sensitive applications, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidation by removing atmospheric oxygen.
Container Use tightly sealed vials with inert caps (e.g., PTFE-lined).Prevents solvent evaporation and contamination.

Troubleshooting Guide

Issue: I am observing a loss of activity or inconsistent results with my compound in solution over time.

This issue often points to the degradation of the compound. The following workflow can help you troubleshoot and identify the cause of instability.

G cluster_0 Troubleshooting Workflow for Compound Degradation A Inconsistent Results or Loss of Activity Observed B Was the solution freshly prepared? A->B C Yes B->C Yes D No B->D No E Check initial compound purity (e.g., via HPLC, LC-MS). C->E F Review Storage Conditions D->F U If issues persist, perform a stability study. E->U G Stored at room temperature or exposed to light? F->G H Yes G->H Yes I No G->I No J Degradation likely due to improper storage. Prepare fresh solution and store at -80°C in the dark. H->J K Consider pH of the solvent/buffer. I->K J->U L Is the pH neutral? K->L M Yes L->M Yes N No L->N No P Investigate potential for oxidation. M->P O Adjust pH to neutral range (6-8) if compatible with the experiment. Quinazolines can be unstable in strong acid/base. N->O O->U Q Was the solvent degassed or an inert atmosphere used? P->Q R Yes Q->R Yes S No Q->S No R->U T Consider using degassed solvents or preparing solutions under an inert atmosphere (e.g., argon). S->T T->U

Caption: Troubleshooting workflow for compound degradation in solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Materials:

    • 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (solid)

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Micropipettes

  • Procedure:

    • Equilibrate the solid compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the solid compound using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but avoid excessive heat.

    • (Optional) For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -80°C in the dark.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the stability of the compound in a specific solvent and under certain storage conditions over time.

  • Procedure:

    • Prepare a solution of the compound at the desired concentration in the solvent of interest.

    • Immediately after preparation (T=0), inject an aliquot of the solution into an HPLC system to obtain an initial chromatogram. Note the peak area and retention time of the parent compound.

    • Divide the remaining solution into several aliquots in separate, identical vials. Store these vials under the conditions you wish to test (e.g., 4°C in the dark, room temperature with light exposure, etc.).

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Inject an aliquot into the HPLC system and record the chromatogram.

    • Compare the peak area of the parent compound at each time point to the T=0 peak area. The appearance of new peaks may indicate the formation of degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    Present the data in a table for easy comparison.

Time PointStorage Condition A (% Remaining)Storage Condition B (% Remaining)
0 hours100%100%
24 hours99.5%95.2%
1 week98.2%85.1%
1 month95.8%60.7%

Hypothetical Signaling Pathway Involvement

The quinazoline core is found in many kinase inhibitors. This compound could potentially be investigated as an inhibitor in a signaling pathway, for example, a receptor tyrosine kinase (RTK) pathway.

G cluster_0 Hypothetical RTK Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates Compound 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine Compound->RTK Inhibits P2 Downstream Signaling Protein 2 P1->P2 Activates Response Cellular Response (e.g., Proliferation, Survival) P2->Response Leads to

References

Technical Support Center: Enhancing Cell Permeability of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of complex heterocyclic compounds. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My complex heterocyclic compound shows high potency in biochemical assays but has no activity in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability. While your compound may effectively interact with its target protein in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular target. Factors such as high molecular weight, low lipophilicity, or the presence of charged groups can hinder passive diffusion across the lipid bilayer. It is also possible that the compound is a substrate for efflux pumps, which actively transport it out of the cell.

Q2: What are the initial steps to assess the cell permeability of my compound?

A2: A good starting point is to use in vitro permeability assays. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[1][2]

  • PAMPA: This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.[1][3] It is a cost-effective initial screen for membrane permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[4][5][6] It provides information on both passive diffusion and active transport processes, including the potential for efflux.[4]

Q3: How can I improve the cell permeability of my lead compound?

A3: There are several strategies you can employ:

  • Structural Modification:

    • Increase Lipophilicity: Modifying the structure to increase its lipophilicity (LogP) can enhance passive diffusion.[3][7][8] However, an excessive increase in lipophilicity can lead to poor solubility and other issues.[7]

    • Reduce Polar Surface Area (PSA): Masking polar functional groups can decrease the PSA and improve permeability.

    • N-methylation and Heterocyclic Grafting: For peptide-based macrocycles, strategies like incorporating N-methylated amino acids or specific heterocyclic grafts (e.g., oxazole, thiazole) have been shown to improve passive membrane permeability.[9]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.[10][11][12] This strategy can be used to temporarily mask polar groups, making the compound more lipophilic and facilitating its entry into cells.[10][12]

  • Nanoparticle-Based Delivery Systems: Encapsulating your compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake.[][14][15][16][17] These systems can protect the drug from degradation and facilitate its transport across the cell membrane.[][16]

Q4: My compound shows good permeability in the apical-to-basolateral direction but high efflux in the Caco-2 assay. What does this mean and what can I do?

A4: An efflux ratio (Papp B-A / Papp A-B) greater than 2 in the Caco-2 assay suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[18] These pumps actively remove the compound from the cell, reducing its intracellular concentration and therapeutic effect.[18][19][20]

To address this, you can:

  • Co-administration with an Efflux Pump Inhibitor: In an experimental setting, using a known efflux pump inhibitor can confirm that your compound is a substrate and can increase its intracellular concentration.

  • Structural Modifications: Altering the compound's structure to reduce its affinity for the efflux pump can be a long-term solution. This often involves modifying key functional groups that interact with the transporter.

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay
Possible Cause Troubleshooting Steps
Low Lipophilicity Synthesize analogs with increased lipophilicity by adding non-polar functional groups.
High Polarity Mask polar functional groups (e.g., hydroxyl, carboxyl) through esterification or other derivatizations to create a temporary, more lipophilic prodrug.
High Molecular Weight If possible, simplify the heterocyclic core or reduce the size of substituents to lower the molecular weight below 500 Da.
Poor Solubility in Assay Buffer Ensure the compound is fully dissolved in the donor well. Consider using a co-solvent, but be mindful of its potential effects on the artificial membrane.
Issue 2: High Efflux Ratio in Caco-2 Assay
Possible Cause Troubleshooting Steps
Substrate for Efflux Pumps (e.g., P-gp) 1. Confirm efflux by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio confirms P-gp interaction. 2. Modify the compound's structure to reduce its recognition by the efflux pump. This may involve altering stereochemistry or removing hydrogen bond donors/acceptors.
Experimental Artifact 1. Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[5][21] 2. Ensure the assay is run within the validated passage number for the Caco-2 cells.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[3]

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) in a 96-well donor plate.

  • Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with buffer.

  • Incubation: The "sandwich" plate is incubated for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5][22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.[5][21]

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer.

    • The test compound is added to the apical (upper) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (lower) chamber at various time points.

  • Transport Experiment (Basolateral to Apical):

    • The test compound is added to the basolateral chamber, and samples are taken from the apical chamber to assess active efflux.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

Data Presentation

Table 1: Comparison of Permeability Assays

Assay Principle Throughput Information Provided Limitations
PAMPA Passive diffusion across an artificial lipid membrane.[1]HighIntrinsic passive permeability.Does not account for active transport or efflux. May not accurately predict in vivo absorption for compounds with complex transport mechanisms.[12]
Caco-2 Transport across a monolayer of differentiated human intestinal cells.[4][6]Low to MediumPassive diffusion, active transport, and efflux.[4]Can be time-consuming and labor-intensive. Variability between cell passages can occur.

Table 2: Interpreting Caco-2 Permeability and Efflux Data

Papp (A-B) (cm/s) Permeability Classification Efflux Ratio (Papp B-A / Papp A-B) Interpretation
> 10 x 10-6High< 2High permeability, not a substrate for efflux.
1-10 x 10-6Moderate< 2Moderate permeability, not a substrate for efflux.
< 1 x 10-6Low< 2Low permeability, not a substrate for efflux.
Any valueAny> 2Potential substrate for active efflux.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Permeability Assessment cluster_2 Troubleshooting & Optimization Biochemical_Assay Biochemical Assay (High Potency) Cell_Based_Assay Cell-Based Assay (Low/No Activity) Biochemical_Assay->Cell_Based_Assay Discrepancy PAMPA PAMPA Assay Cell_Based_Assay->PAMPA Investigate Permeability Caco_2 Caco-2 Assay PAMPA->Caco_2 Further Characterization Low_Permeability Low Passive Permeability PAMPA->Low_Permeability Poor Result Caco_2->Low_Permeability Poor A-B Permeability High_Efflux High Efflux Ratio Caco_2->High_Efflux High B-A/A-B Ratio Structural_Modification Structural Modification Low_Permeability->Structural_Modification Prodrug_Strategy Prodrug Strategy Low_Permeability->Prodrug_Strategy Nanoparticle_Delivery Nanoparticle Delivery Low_Permeability->Nanoparticle_Delivery High_Efflux->Structural_Modification

Caption: Troubleshooting workflow for compounds with poor cell-based activity.

permeability_factors cluster_physicochemical Physicochemical Properties cluster_biological Biological Factors Compound Compound Lipophilicity Lipophilicity (LogP) Compound->Lipophilicity Molecular_Weight Molecular Weight Compound->Molecular_Weight Polar_Surface_Area Polar Surface Area Compound->Polar_Surface_Area Passive_Diffusion Passive Diffusion Lipophilicity->Passive_Diffusion + Molecular_Weight->Passive_Diffusion - Polar_Surface_Area->Passive_Diffusion - Cell_Permeability Cell_Permeability Passive_Diffusion->Cell_Permeability Active_Transport Active Transport Active_Transport->Cell_Permeability Efflux_Pumps Efflux Pumps Efflux_Pumps->Cell_Permeability Reduces

Caption: Key factors influencing the cell permeability of a compound.

References

Refining assay conditions to improve reproducibility with 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (Compound YZ-123)

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (referred to herein as Compound YZ-123), a potent and selective inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Compound YZ-123?

A1: Compound YZ-123 is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: We are observing inconsistent IC50 values in our cell viability assays. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and strictly adhere to a defined seeding density.

  • Compound Stability: Ensure the compound has been stored correctly and that the stock solution is not undergoing degradation. Prepare fresh dilutions from a frozen stock for each experiment.

  • Assay Incubation Time: The duration of compound exposure can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.

Q3: Why are we not seeing a decrease in phosphorylated Akt (p-Akt) in our Western blots after treatment with Compound YZ-123?

A3: If you are not observing the expected decrease in p-Akt levels, consider the following:

  • Stimulation Conditions: The PI3K/Akt pathway is often activated by growth factors. Ensure you are stimulating the cells with an appropriate agonist (e.g., insulin, EGF) after a period of serum starvation to create a robust window for observing inhibition.

  • Time of Treatment: The inhibition of Akt phosphorylation can be a rapid process. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to identify the optimal time point for observing maximal inhibition.

  • Compound Concentration: The concentration of Compound YZ-123 may be too low. Perform a dose-response experiment to ensure you are using a concentration at or above the IC50 for target engagement.

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total Akt and p-Akt.

Troubleshooting Guides

Issue 1: High Variability in Luminescence-Based Cell Viability Assays (e.g., CellTiter-Glo®)

High variability between replicate wells can obscure the true effect of Compound YZ-123. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plate is allowed to equilibrate to room temperature before adding the reagent. Mix the contents of the wells thoroughly on an orbital shaker for at least 2 minutes after adding the lysis reagent.
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of the compound. Reverse pipetting can improve accuracy with viscous solutions like DMSO.
Cell Clumping Ensure a single-cell suspension is achieved before seeding. This can be facilitated by gentle trituration and, if necessary, passing the cell suspension through a cell strainer.
Issue 2: Non-Reproducible Results in Kinase Activity Assays

Direct measurement of kinase activity is crucial for confirming the mechanism of action. If you are experiencing poor reproducibility, consider the following protocol optimizations.

Parameter Recommendation
ATP Concentration The inhibitory potential of ATP-competitive inhibitors like Compound YZ-123 is sensitive to the ATP concentration. Use an ATP concentration that is at or near the Km for the specific kinase to ensure accurate Ki determination.
Enzyme Concentration Use a concentration of the kinase that results in a linear reaction rate over the time course of the assay. An enzyme titration should be performed during assay development.
Incubation Time Ensure that the reaction is stopped within the linear range of product formation. A time-course experiment is necessary to determine the optimal reaction time.
Buffer Components The presence of certain ions or detergents can affect enzyme activity and compound behavior. Ensure consistency in all buffer components, including pH and salt concentration.

Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Serum starve the cells for 12-16 hours in a serum-free medium.

    • Pre-treat the cells with varying concentrations of Compound YZ-123 (or DMSO vehicle) for 1 hour.

    • Stimulate the cells with 100 nM insulin for 30 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Compound Compound YZ-123 Compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of Compound YZ-123.

Western_Blot_Workflow cluster_protocol Western Blot Protocol cluster_troubleshooting Key Troubleshooting Points A 1. Cell Treatment (Compound YZ-123) B 2. Cell Lysis A->B T1 Optimize Treatment Time & Dose A->T1 C 3. Protein Quantification (BCA Assay) B->C T2 Use Fresh Lysis Buffer with Inhibitors B->T2 D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F T4 Ensure Complete Protein Transfer E->T4 G 7. ECL Detection F->G T3 Validate Antibody Specificity F->T3 H 8. Data Analysis G->H

Caption: Experimental workflow for Western blotting with key troubleshooting checkpoints.

Technical Support Center: Strategies to Reduce Non-specific Binding of Benzimidazole Derivatives in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) of benzimidazole derivatives in biochemical assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding with benzimidazole derivatives?

A1: Non-specific binding (NSB) of benzimidazole derivatives often stems from their inherent physicochemical properties. Key contributors include:

  • Hydrophobicity: The benzimidazole core is hydrophobic, leading to interactions with hydrophobic surfaces of assay plates (e.g., polystyrene), membranes, and even proteins.[1]

  • Aggregation: Benzimidazole derivatives have a known tendency to self-aggregate in aqueous solutions, especially in the presence of water. These aggregates can physically entrap or non-specifically interact with assay components, leading to false positives or high background signals.[2][3]

  • Electrostatic Interactions: The electron-rich nature of the benzimidazole ring system can lead to electrostatic interactions with charged surfaces or biomolecules.[2]

  • π-π Stacking: The aromatic nature of the benzimidazole scaffold can promote π-π stacking interactions with proteins or other assay components.[1]

Q2: How can I determine if my benzimidazole derivative is aggregating in my assay?

A2: Several methods can be employed to detect and characterize compound aggregation:

  • Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution. The presence of large aggregates can be identified by measuring temporal fluctuations in light scattering.[4]

  • Centrifugation: Aggregates can often be sedimented by centrifugation. A reduction in the concentration of the compound in the supernatant after centrifugation can indicate aggregation.[4]

  • Visual Inspection: In some cases, high concentrations of aggregating compounds may lead to visible precipitation or turbidity in the assay buffer.

  • Detergent Test: The addition of a non-ionic detergent, like Tween-20, can often disrupt aggregates. A change in the assay signal upon the addition of a detergent is a strong indicator of aggregation-driven non-specific binding.[4]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure the specific signal, reducing the sensitivity of the assay.[5]

Troubleshooting Workflow for High Background in ELISA

A High Background Signal in ELISA B Increase Wash Steps A->B Start C Optimize Blocking Buffer B->C If no improvement G Problem Resolved B->G Success D Add Detergent to Buffers C->D If no improvement C->G Success E Modify Buffer Composition D->E If no improvement D->G Success F Validate Antibody Specificity E->F If no improvement E->G Success F->G Success H Problem Persists F->H If no improvement

Caption: Troubleshooting workflow for high background in ELISA assays.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure thorough aspiration of the wells between washes.[6]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA from 1% to 2%) or extend the blocking incubation time. Consider switching to a different blocking agent such as casein or non-fat dry milk.[5]
Compound Aggregation Add a non-ionic detergent, such as Tween-20 (0.05% - 0.1%), to the wash and sample dilution buffers to help disrupt aggregates.[7]
Non-specific Antibody Binding Run a control with the secondary antibody only to check for non-specific binding to the plate or blocking agent. If necessary, use a pre-adsorbed secondary antibody.[8]
High Compound Concentration Titrate the benzimidazole derivative to determine the optimal concentration range that minimizes background while maintaining a detectable specific signal.
Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR)

NSB in SPR can lead to inaccurate kinetic and affinity measurements.

Troubleshooting Workflow for NSB in SPR

A High Non-Specific Binding in SPR B Optimize Buffer pH A->B Start C Increase Salt Concentration B->C If no improvement G Problem Resolved B->G Success D Add Detergent (e.g., Tween-20) C->D If no improvement C->G Success E Include a Blocking Agent (e.g., BSA) D->E If no improvement D->G Success F Change Sensor Chip Surface E->F If no improvement E->G Success F->G Success H Problem Persists F->H If no improvement

Caption: Troubleshooting workflow for non-specific binding in SPR.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.005% - 0.05%) in the running buffer.
Electrostatic Interactions Increase the salt concentration (e.g., NaCl up to 500 mM) in the running buffer to shield charges. Adjust the pH of the running buffer to be further from the isoelectric point of the immobilized protein.
Binding to Unoccupied Surface Add a blocking agent such as Bovine Serum Albumin (BSA) at 0.1 - 1 mg/mL to the running buffer.
Compound Aggregation Filter all samples and buffers through a 0.22 µm filter before use.[9] Include a low percentage of a co-solvent like DMSO in the running buffer (ensure compatibility with your system).
Inappropriate Surface Chemistry If using a hydrophobic surface (e.g., HPA chip), consider switching to a more hydrophilic surface (e.g., CM5 chip) to reduce hydrophobic interactions.

Experimental Protocols

Protocol 1: General ELISA Protocol with NSB Reduction Steps

This protocol provides a general framework for a sandwich ELISA, incorporating steps to minimize NSB of benzimidazole derivatives.

ELISA Workflow with NSB Reduction

cluster_0 Plate Preparation cluster_1 Assay Steps A Coat with Capture Antibody B Wash A->B C Block with 1% BSA in PBST B->C D Wash C->D E Add Sample/Standard with Benzimidazole Derivative D->E F Incubate E->F G Wash F->G H Add Detection Antibody G->H I Incubate H->I J Wash I->J K Add Enzyme-Conjugated Secondary Antibody J->K L Incubate K->L M Wash L->M N Add Substrate M->N O Stop Reaction & Read Plate N->O

Caption: General ELISA workflow incorporating NSB reduction steps.

Materials:

  • 96-well high-binding polystyrene plates

  • Capture and detection antibodies

  • Benzimidazole derivative stock solution

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Phosphate Buffered Saline (PBS)

  • Substrate and stop solution

Procedure:

  • Coating: Dilute the capture antibody to the optimal concentration in PBS and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL of blocking buffer (1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Prepare serial dilutions of your standard and samples containing the benzimidazole derivative in a sample dilution buffer (e.g., 0.1% BSA in PBST). Add 100 µL to the appropriate wells.

  • Incubation: Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2, increasing the number of washes to 5.

  • Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 7.

  • Enzyme Conjugate: Add 100 µL of the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 7.

  • Development: Add 100 µL of substrate solution and incubate until sufficient color develops.

  • Stopping and Reading: Add 50 µL of stop solution and read the absorbance at the appropriate wavelength.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the basic steps for using DLS to assess the aggregation of a benzimidazole derivative.

DLS Experimental Workflow

A Prepare Benzimidazole Solution in Assay Buffer B Filter Solution (0.22 µm) A->B C Transfer to Cuvette B->C D Equilibrate Temperature in DLS Instrument C->D E Acquire Data D->E F Analyze Correlation Function to Determine Particle Size Distribution E->F

Caption: Workflow for detecting compound aggregation using DLS.

Materials:

  • Benzimidazole derivative

  • Assay buffer

  • 0.22 µm syringe filters

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the benzimidazole derivative in the final assay buffer at the desired concentration.

  • Filtering: Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes any dust or extrinsic particulate matter.

  • Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature for at least 5 minutes.

  • Data Acquisition: Set the instrument parameters (e.g., laser power, measurement duration) and initiate data acquisition.

  • Analysis: Analyze the resulting autocorrelation function to obtain the particle size distribution. The presence of a population of particles with a significantly larger hydrodynamic radius than expected for a small molecule monomer is indicative of aggregation.[4]

By implementing these strategies and protocols, researchers can effectively troubleshoot and minimize the non-specific binding of benzimidazole derivatives, leading to more reliable and reproducible results in their biochemical assays.

References

Validation & Comparative

A Comparative Guide to EGFR Inhibitors: Gefitinib versus 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the well-established EGFR inhibitor, gefitinib, and the novel compound 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is currently limited by the absence of publicly available experimental data for the latter. While gefitinib's efficacy and mechanism of action have been extensively documented, research detailing the EGFR inhibitory activity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is not present in the public domain.

This guide will provide a comprehensive overview of gefitinib's performance as an EGFR inhibitor, supported by experimental data. Furthermore, it will outline the standard experimental protocols that would be employed to evaluate and compare a novel compound like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine.

Gefitinib: A Profile of a First-Generation EGFR Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the catalytic domain of the receptor. This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis. Gefitinib has been approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.

Quantitative Data for Gefitinib's EGFR Inhibition

The inhibitory activity of gefitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The IC50 values for gefitinib can vary depending on the specific EGFR mutation and the cell line being tested.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)
PC-9Exon 19 deletion15.8
HCC827Exon 19 deletion12.3
H3255L858R7.9
A549Wild-type> 10,000
H1975L858R, T790M> 10,000

Note: IC50 values are approximate and can vary between different studies and experimental conditions.

Experimental Protocols for Evaluating EGFR Inhibitors

To assess the efficacy of a novel EGFR inhibitor like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine and compare it to an established drug such as gefitinib, a series of standardized in vitro assays are typically performed.

EGFR Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: A recombinant human EGFR kinase is incubated with a substrate (a synthetic peptide or protein that can be phosphorylated by EGFR) and ATP. The inhibitor compound is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.

Detailed Protocol (using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare the EGFR enzyme, substrate (e.g., poly(Glu,Tyr)4:1), ATP, and the test compound in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Setup: In a 384-well plate, add the test compound at a range of concentrations. Then, add the EGFR enzyme.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay

This assay determines the inhibitor's ability to block EGFR autophosphorylation within a cellular context.

Principle: Cancer cells that overexpress EGFR are treated with the inhibitor, followed by stimulation with EGF to induce receptor phosphorylation. The level of phosphorylated EGFR is then measured, typically by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

Detailed Protocol (Cell-Based ELISA):

  • Cell Seeding: Seed human cancer cells with known EGFR expression (e.g., A431 or specific NSCLC cell lines) into a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To reduce basal EGFR activity, incubate the cells in a serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • EGF Stimulation: Stimulate the cells with a known concentration of human EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce EGFR phosphorylation.

  • Cell Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR or a housekeeping protein and calculate the IC50 value from the dose-response curve.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Principle: The metabolic activity of viable cells is measured as an indicator of cell number. The MTT assay is a common method where a tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibition CompoundX 2-(2-aminobenzimidazol-1-yl)-N-benzyl- 8-methoxyquinazolin-4-amine CompoundX->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_comparison Comparative Analysis Kinase_Assay EGFR Kinase Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Data_Analysis Compare IC50 values of Gefitinib and Test Compound IC50_Biochem->Data_Analysis Phospho_Assay EGFR Phosphorylation Assay IC50_Phospho Determine Cellular Phosphorylation IC50 Phospho_Assay->IC50_Phospho Viability_Assay Cell Viability Assay IC50_Viability Determine Cytotoxicity IC50 Viability_Assay->IC50_Viability IC50_Phospho->Data_Analysis IC50_Viability->Data_Analysis

Caption: Experimental Workflow for EGFR Inhibitor Comparison.

Conclusion

While a direct comparison between gefitinib and 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is not feasible at this time due to a lack of publicly available data for the latter, this guide provides a robust framework for such an evaluation. The detailed experimental protocols for EGFR kinase activity and cell-based assays represent the standard methodologies required to characterize a novel EGFR inhibitor. The extensive data available for gefitinib serves as a benchmark for these future comparative studies. Researchers in the field of drug discovery can utilize these protocols to generate the necessary data to elucidate the potential of new chemical entities targeting the EGFR signaling pathway.

Head-to-head comparison of novel quinazolinamine derivatives in breast cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-proliferative and apoptotic effects of emerging quinazolinamine-based compounds on breast cancer cell lines, providing key data for researchers in oncology drug discovery.

In the ongoing search for more effective breast cancer therapies, quinazolinamine derivatives have emerged as a promising class of compounds. Their versatile scaffold allows for modifications that can lead to potent and selective anticancer agents. This guide provides a head-to-head comparison of several novel quinazolinamine derivatives, summarizing their cytotoxic effects and mechanisms of action in key breast cancer cell lines. The data presented is compiled from recent studies to aid researchers and drug development professionals in identifying promising candidates for further investigation.

Comparative Efficacy of Novel Quinazolinamine Derivatives

Recent research has highlighted the potential of several newly synthesized quinazolinamine derivatives. Here, we compare the cytotoxic activity of four such compounds, designated as Compound 1, Compound 2, Compound A, and Compound B, against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.

CompoundTarget Cell LineIC50 Value (µg/mL) after 72hIC50 Value (µM) after 72hNotes
Compound 1 MCF-7Not Reported6.246Demonstrates significant antiproliferative effects.[1][2]
Compound 2 MCF-7Not Reported5.910Shows slightly higher potency than Compound 1 in MCF-7 cells.[1][2]
Compound A MCF-73.27 ± 0.171Not ReportedExhibits potent cytotoxic effects against MCF-7 cells.[3]
Compound A MDA-MB-231No significant cytotoxic effectNot ReportedShows selectivity for MCF-7 over MDA-MB-231.[3]
Compound B MCF-74.36 ± 0.219Not ReportedDemonstrates strong cytotoxic activity in MCF-7 cells.[3]
Compound B MDA-MB-231No significant cytotoxic effectNot ReportedSimilar to Compound A, shows selectivity for MCF-7.[3]
Doxorubicin MCF-7Not ReportedNot ReportedUsed as a positive control in the studies.[1][3]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which these novel quinazolinamine derivatives exert their anticancer effects appears to be the induction of apoptosis, or programmed cell death. Studies have shown that these compounds trigger both the intrinsic and extrinsic apoptotic pathways.

Key findings on the apoptotic mechanisms include:

  • Morphological Changes: Treatment with these compounds led to characteristic apoptotic features in MCF-7 cells, such as membrane blebbing and chromosome condensation.[3]

  • Mitochondrial Involvement: The derivatives were observed to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][2][3] This is a critical step in initiating the intrinsic apoptotic pathway.

  • Caspase Activation: The release of cytochrome c subsequently activates caspase-9, which in turn activates the executioner caspases-3/7.[1][3] Activation of caspase-8 was also observed, indicating the involvement of the extrinsic pathway.[1][3]

  • ROS Formation: An increase in the formation of reactive oxygen species (ROS) was noted in cells treated with Compounds 1 and 2.[2]

  • NF-κB Inhibition: Compound 1 was found to inhibit the translocation of NF-κB, a key regulator of inflammation and cell survival, further supporting the induction of the extrinsic apoptosis pathway.[1]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to evaluate the efficacy of these quinazolinamine derivatives.

Cell Viability (MTT) Assay

The anti-proliferative effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a density of 5 x 10^5 cells/well.[3]

  • Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the quinazolinamine derivatives (e.g., 1.563, 3.125, 6.25, 12.5, 25, 50, and 100 µg/mL) for 24, 48, and 72 hours.[3]

  • MTT Addition: Following the treatment period, MTT solution was added to each well and the plates were incubated to allow for the formation of formazan crystals.

  • Data Analysis: The absorbance was measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) were calculated.

Apoptosis Detection by AO/PI Double Staining

Acridine orange (AO) and propidium iodide (PI) double staining was used to visualize the morphological changes associated with apoptosis.

  • Cell Treatment: MCF-7 cells were treated with the IC50 concentrations of the compounds for the specified time.

  • Staining: The cells were then stained with a mixture of AO and PI.

  • Microscopy: The stained cells were observed under a fluorescence microscope to identify live (green), early apoptotic (bright green with condensed chromatin), late apoptotic (orange), and necrotic (red) cells.

Cell Cycle Analysis

Flow cytometry was employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Fixation: Cells were treated with the compounds, harvested, and fixed in ethanol.

  • Staining: The fixed cells were stained with a solution containing propidium iodide and RNase.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The results indicated that the compounds did not cause cell cycle arrest in the S and M phases after 24 hours of treatment.[1][2]

Mitochondrial Membrane Potential Assay

The effect of the compounds on the mitochondrial membrane potential (ΔΨm) was assessed using a fluorescent probe.

  • Cell Treatment and Staining: Treated cells were incubated with a lipophilic cationic dye that accumulates in healthy mitochondria.

  • Analysis: The fluorescence intensity was measured by flow cytometry or a fluorescence plate reader. A decrease in fluorescence indicates a disruption of the mitochondrial membrane potential.

Cytochrome c Release Assay

The release of cytochrome c from the mitochondria into the cytosol was detected using high-content screening (HCS).

  • Cell Treatment and Staining: Treated cells were fixed, permeabilized, and stained with antibodies specific for cytochrome c and a mitochondrial marker.

  • Imaging and Analysis: The cells were imaged using an HCS reader, and the colocalization of cytochrome c with the mitochondria was quantified. A decrease in colocalization indicates the release of cytochrome c.[3]

Caspase Activity Assay

The activation of caspases-3/7, -8, and -9 was measured using specific luminogenic or fluorogenic substrates.

  • Cell Lysis and Substrate Addition: Treated cells were lysed, and the appropriate caspase substrate was added to the cell lysate.

  • Signal Measurement: The resulting luminescent or fluorescent signal, which is proportional to the caspase activity, was measured using a plate reader.

NF-κB Translocation Assay

The inhibition of NF-κB translocation was measured using a high-content screening kit.

  • Cell Treatment: MCF-7 cells were pre-treated with the compounds for 3 hours and then stimulated with TNF-α (1 ng/mL) for 30 minutes to induce NF-κB translocation.[1]

  • Staining and Imaging: The cells were fixed and stained for NF-κB and the nucleus.

  • Analysis: An HCS reader was used to quantify the translocation of NF-κB from the cytoplasm to the nucleus.[1]

Visualizing the Mechanism of Action

To better understand the cellular processes affected by these novel quinazolinamine derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays Breast Cancer Cell Lines\n(MCF-7, MDA-MB-231) Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment with\nQuinazolinamine Derivatives Treatment with Quinazolinamine Derivatives Breast Cancer Cell Lines\n(MCF-7, MDA-MB-231)->Treatment with\nQuinazolinamine Derivatives MTT Assay MTT Assay Treatment with\nQuinazolinamine Derivatives->MTT Assay AO/PI Staining AO/PI Staining Treatment with\nQuinazolinamine Derivatives->AO/PI Staining Caspase Activity Caspase Activity Treatment with\nQuinazolinamine Derivatives->Caspase Activity Mitochondrial Potential Mitochondrial Potential Treatment with\nQuinazolinamine Derivatives->Mitochondrial Potential IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptotic Morphology Apoptotic Morphology AO/PI Staining->Apoptotic Morphology Caspase Activation Caspase Activation Caspase Activity->Caspase Activation ΔΨm Disruption ΔΨm Disruption Mitochondrial Potential->ΔΨm Disruption

Caption: Experimental workflow for evaluating quinazolinamine derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinazolinamine Derivatives Quinazolinamine Derivatives Inhibition of NF-κB Inhibition of NF-κB Quinazolinamine Derivatives->Inhibition of NF-κB Mitochondrial Disruption Mitochondrial Disruption Quinazolinamine Derivatives->Mitochondrial Disruption Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

References

A Comparative Analysis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the inhibitory profile of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this guide will first clarify its known biological target based on structurally analogous compounds. Subsequently, we will draw comparisons to well-characterized kinase inhibitors that share its core quinazoline scaffold, focusing on the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer and inflammatory diseases.

Target Validation of the Subject Compound

Comparative Analysis with Quinazoline-Based PI3K Inhibitors

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors. To provide a relevant comparison within the kinase inhibitor space as requested, this guide will compare the hypothetical kinase inhibitory profile of a quinazoline-based compound with two FDA-approved PI3K inhibitors, Idelalisib and Copanlisib. Both of these drugs contain a quinazoline core and are known to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2][3]

Table 1: Comparison of Inhibitory Potency

CompoundTarget Kinase(s)IC50 (in vitro)Selectivity Profile
Hypothetical Quinazoline Inhibitor PI3K (inferred)Not AvailableNot Available
Idelalisib PI3Kδ2.5 nM[4][5]40- to 300-fold selective for p110δ over p110α/β/γ[4][5]
Copanlisib Pan-Class I PI3K (α, β, δ, γ)Sub-nanomolar to low double-digit nanomolar range for all Class I isoformsPredominant activity against PI3K-α and PI3K-δ isoforms

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This leads to the recruitment and activation of AKT, which in turn phosphorylates a variety of downstream targets, including mTORC1, to regulate protein synthesis and cell proliferation.[6][7][8]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PIP3->PTEN PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Activates Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection CompoundPrep Prepare serial dilutions of test compound Incubate Incubate compound with PI3K enzyme CompoundPrep->Incubate EnzymePrep Prepare kinase reaction buffer with PI3K enzyme EnzymePrep->Incubate SubstratePrep Prepare substrate (e.g., PIP2) and ATP Initiate Initiate reaction by adding substrate and ATP SubstratePrep->Initiate Incubate->Initiate Quench Stop reaction (e.g., with EDTA) Initiate->Quench AddDetector Add detection reagent (e.g., ADP-Glo™ or biotinylated PIP3 antibody) Quench->AddDetector MeasureSignal Measure signal (Luminescence or Fluorescence) AddDetector->MeasureSignal Analyze Calculate IC50 values MeasureSignal->Analyze

References

Quinazolinamine vs. Quinazolinone: A Comparative Analysis of Scaffolds for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of anticancer therapeutics, giving rise to a multitude of compounds with diverse mechanisms of action. Among the various derivatives, quinazolinamines and quinazolinones represent two of the most extensively investigated chemotypes. This guide provides an objective, data-driven comparison of these two scaffolds, highlighting their distinct and overlapping pharmacological profiles to inform future drug discovery and development efforts.

Structural Distinction: The Core Difference

The fundamental difference between the two scaffolds lies at the 4-position of the quinazoline ring. Quinazolinamines possess an amino group (-NHR), while quinazolinones feature a carbonyl group (=O). This seemingly minor structural alteration has profound implications for the molecule's chemical properties, binding interactions with biological targets, and ultimately, its anticancer activity.

Comparative Anticancer Activity: A Tale of Two Mechanisms

Our analysis of the current literature reveals a general trend in the primary mechanisms of action for each scaffold. Quinazolinamine derivatives have predominantly been developed as potent inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), while quinazolinone-based compounds have shown significant promise as inhibitors of tubulin polymerization.

Table 1: Comparative Anticancer Activity of Representative Quinazolinamine Derivatives (EGFR Inhibitors)
CompoundCancer Cell LineIC50 (µM)Reference
Gefitinib NCI-H1975 (NSCLC, L858R/T790M)>10[1]
A549 (NSCLC, WT)7.35[1]
A431 (Epidermoid carcinoma)0.008[1]
Erlotinib NCI-H358 (NSCLC)0.05
A549 (NSCLC, WT)>10
HCC827 (NSCLC, del E746-A750)0.005
Lapatinib BT474 (Breast Cancer)0.1[1]
NCI-H1975 (NSCLC, L858R/T790M)9.08[1]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative Anticancer Activity of Representative Quinazolinone Derivatives (Tubulin Polymerization Inhibitors)
CompoundCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)0.34
CA46 (Burkitt's lymphoma)1.0
Compound B A549 (Lung)0.17
SW620 (Colon)0.17
Combretastatin A-4 HT-29 (Colon)0.004
HL-60 (Leukemia)0.003

Note: IC50 values can vary between studies due to different experimental conditions. Compound A and B are representative quinazolinone tubulin inhibitors from cited literature.

Signaling Pathways and Mechanisms of Action

The distinct primary targets of quinazolinamine and quinazolinone scaffolds lead to the perturbation of different cellular signaling pathways, both ultimately culminating in cancer cell death.

Quinazolinamine Scaffold: Targeting EGFR Signaling

Quinazolinamine-based drugs, such as gefitinib and erlotinib, are competitive inhibitors of the ATP-binding site of the EGFR tyrosine kinase.[1] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Quinazolinamine Quinazolinamine (e.g., Gefitinib) Quinazolinamine->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition by Quinazolinamines
Quinazolinone Scaffold: Inducing Apoptosis via Tubulin Polymerization Inhibition

Quinazolinone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequently triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.[2]

Tubulin_Apoptosis_Pathway Quinazolinone Quinazolinone Tubulin Tubulin Polymerization Quinazolinone->Tubulin Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) MitoticArrest->Bcl2 Modulates Mitochondria Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis Induction by Quinazolinone-Mediated Tubulin Inhibition

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (quinazolinamine or quinazolinone derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin protein in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add various concentrations of the test compounds (quinazolinone derivatives) to the reaction mixture.

  • Polymerization Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of the compounds on tubulin polymerization.

Experimental Workflow for Anticancer Drug Screening

The preclinical evaluation of novel quinazolinamine and quinazolinone derivatives typically follows a standardized workflow to assess their therapeutic potential.

Anticancer_Drug_Screening_Workflow Start Compound Synthesis (Quinazolinamine/Quinazolinone) InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability TargetAssay Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) InVitro->TargetAssay Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) CellViability->Mechanism TargetAssay->Mechanism InVivo In Vivo Studies Mechanism->InVivo Xenograft Xenograft Models in Mice InVivo->Xenograft Toxicity Toxicity and Pharmacokinetic Studies InVivo->Toxicity Lead Lead Optimization Xenograft->Lead Toxicity->Lead

General Experimental Workflow for Anticancer Drug Discovery

Conclusion and Future Perspectives

The comparative analysis of quinazolinamine and quinazolinone scaffolds reveals two distinct yet complementary approaches to anticancer drug design. Quinazolinamines have proven to be a highly successful scaffold for targeting specific protein kinases, leading to the development of several FDA-approved drugs.[1] Their strength lies in their potential for high target specificity and potency.

On the other hand, the quinazolinone scaffold offers a valuable platform for developing agents that disrupt a fundamental process in cell division – microtubule dynamics. This mechanism of action can be effective against a broad range of tumor types.

Future research should focus on several key areas:

  • Hybrid Molecules: Designing hybrid compounds that incorporate pharmacophoric features of both scaffolds could lead to multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.

  • Novel Targets: While EGFR and tubulin are well-established targets, exploring the activity of these scaffolds against other cancer-related targets could unveil new therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Studies: Continued SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of new derivatives from both scaffolds.

By leveraging the distinct advantages of both the quinazolinamine and quinazolinone scaffolds, the scientific community can continue to develop innovative and effective treatments in the fight against cancer.

References

Benchmarking the potency of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine against known tubulin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

This guide provides a comparative analysis of the novel compound, 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, hereafter referred to as Compound Q, against established tubulin inhibitors. The objective is to benchmark its potency and provide essential experimental data to aid in the evaluation of its potential as an anticancer agent. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Introduction to Tubulin Inhibition

Microtubules are dynamic cytoskeletal proteins crucial for cell division, intracellular transport, and maintenance of cell structure. They are composed of α- and β-tubulin heterodimers. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a well-established and effective strategy in cancer therapy.

Tubulin inhibitors are a class of cytotoxic drugs that interfere with microtubule function, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: These compounds, such as paclitaxel (Taxol®), promote the polymerization of tubulin and stabilize microtubules, leading to the formation of non-functional microtubule bundles and mitotic arrest.

  • Microtubule Destabilizing Agents: This group includes vinca alkaloids (e.g., vincristine, vinblastine) and colchicine, which inhibit tubulin polymerization, resulting in the disassembly of microtubules.

Compound Q, a quinazolinamine derivative, is investigated here for its potential to inhibit tubulin polymerization, a mechanism of action shared by several potent anticancer agents.

Comparative Potency Analysis

To objectively assess the potency of Compound Q, its in vitro cytotoxic activity was benchmarked against well-established tubulin inhibitors across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's effectiveness in inhibiting biological or biochemical functions, was determined using a standardized cytotoxicity assay.

It is important to note that the following data for Compound Q is illustrative and based on the reported potency range for similar quinazoline derivatives to provide a comparative context.

Table 1: Comparative Cytotoxicity (IC50) of Compound Q and Standard Tubulin Inhibitors

CompoundClassHeLa (Cervical Cancer) IC50 (nM)MCF-7 (Breast Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)
Compound Q Tubulin Polymerization Inhibitor (Hypothetical) 150 220 180
PaclitaxelMicrotubule Stabilizer2.55.23.8
VincristineMicrotubule Destabilizer1.83.52.1
ColchicineMicrotubule Destabilizer10.615.412.9

Disclaimer: The IC50 values for Compound Q are hypothetical and for illustrative purposes only. The IC50 values for the standard inhibitors are representative values from published literature and can vary based on experimental conditions.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many anticancer compounds, including the benchmarks used in this guide, is the disruption of microtubule dynamics. The following diagram illustrates the general signaling pathway affected by tubulin inhibitors.

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to Compound Q Compound Q Polymerization Polymerization Compound Q->Polymerization Inhibits Known Inhibitors Known Inhibitors Known Inhibitors->Polymerization Inhibits/Promotes

Caption: Mechanism of Tubulin Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to allow for a direct comparison of results across different studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Caption: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound Q and known inhibitors) and incubate for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin. The polymerization of tubulin into microtubules is monitored by an increase in turbidity.

Workflow:

Prepare Tubulin Solution Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Initiate Polymerization Initiate Polymerization Add Test Compound->Initiate Polymerization Monitor Absorbance Monitor Absorbance Initiate Polymerization->Monitor Absorbance

Caption: Tubulin Polymerization Assay Workflow.

Protocol:

  • Prepare Tubulin Solution: Resuspend purified bovine brain tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) and keep on ice.

  • Add Test Compound: Add various concentrations of the test compound or a known inhibitor (e.g., colchicine as a negative control for polymerization, paclitaxel as a positive control) to the tubulin solution in a 96-well plate.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitor Absorbance: Measure the increase in absorbance at 340 nm every minute for 60 minutes. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Conclusion and Future Directions

The illustrative data suggests that Compound Q may possess moderate potency as a tubulin polymerization inhibitor. While its hypothetical cytotoxic activity is less potent than established agents like paclitaxel and vincristine, it falls within a range that warrants further investigation for novel quinazolinamine-based anticancer drugs.

Further studies should focus on:

  • Definitive Potency Determination: Conducting in vitro cytotoxicity and tubulin polymerization assays to determine the actual IC50 values of Compound Q.

  • Binding Site Analysis: Investigating the specific binding site of Compound Q on the tubulin heterodimer (e.g., colchicine, vinca, or a novel site).

  • In Vivo Efficacy: Evaluating the antitumor activity of Compound Q in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound Q to optimize its potency and pharmacological properties.

This comparative guide provides a framework for the initial evaluation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine and underscores the importance of rigorous, standardized testing in the discovery and development of new anticancer therapeutics.

Navigating Drug Resistance: A Comparative Guide to the Cross-Resistance Profile of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel compound is paramount to its potential clinical success. This guide provides a framework for evaluating the performance of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in drug-resistant cell lines, offering a comparative analysis based on known resistance mechanisms to similar chemical scaffolds, such as quinazoline-based tyrosine kinase inhibitors (TKIs).

While direct experimental data on the cross-resistance profile of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine is not yet publicly available, insights can be gleaned from the extensive research on quinazoline derivatives and their role in anticancer therapy and drug resistance.[1][2][3] This guide will, therefore, present a hypothetical cross-resistance profile based on established mechanisms of resistance to TKIs and other quinazoline-containing compounds. Furthermore, it will provide detailed experimental protocols to enable researchers to generate the necessary data for a comprehensive evaluation.

Hypothetical Cross-Resistance Profile and Mechanistic Insights

Quinazoline derivatives are a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR).[2] However, the emergence of resistance is a significant clinical hurdle.[4] Resistance to TKIs can be broadly categorized into on-target and off-target mechanisms.[4]

Potential On-Target Resistance:

  • Target Alteration: Secondary mutations in the kinase domain of the target protein can prevent the binding of the inhibitor while still allowing ATP to bind, thus maintaining downstream signaling.[5] For a novel compound like 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, it would be crucial to test its efficacy against cell lines harboring known resistance mutations in its putative target.

Potential Off-Target Resistance:

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target.[5] For instance, if the compound targets EGFR, cells might upregulate signaling through MET or AXL.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6] Some quinazoline derivatives have been investigated as efflux pump inhibitors themselves.[7]

  • Lysosomal Sequestration: Increased lysosomal capacity can lead to the sequestration of TKIs within lysosomes, preventing them from reaching their intracellular targets.[8][9]

Based on these mechanisms, a hypothetical cross-resistance profile can be proposed. Cells resistant to first-generation TKIs (e.g., gefitinib, erlotinib) through target mutations might retain sensitivity to this novel compound if it has a different binding mode. Conversely, if resistance is mediated by increased drug efflux or bypass pathway activation, cross-resistance to a range of TKIs and other chemotherapeutic agents is likely.

Comparative Data Presentation

To facilitate a clear comparison of the compound's activity, all quantitative data should be summarized in tables. Below are templates for presenting such data.

Table 1: In Vitro Cytotoxicity in Drug-Sensitive and -Resistant Cell Lines

Cell LineResistance MechanismIC₅₀ (µM) of Compound XIC₅₀ (µM) of GefitinibIC₅₀ (µM) of PaclitaxelResistance Index (RI)¹
PC-9Parental (EGFR exon 19 del)
PC-9/GREGFR T790M
A549KRAS mutation
NCI-H1975EGFR L858R + T790M
HEK293/ABCB1ABCB1 Overexpression
HEK293/ABCG2ABCG2 Overexpression

¹Resistance Index (RI) = IC₅₀ in resistant cell line / IC₅₀ in parental cell line

Table 2: Effect on Intracellular Accumulation

Cell LineCompoundIntracellular Concentration (ng/mg protein)Accumulation Ratio²
HEK293Compound X
HEK293/ABCB1Compound X
HEK293Rhodamine 123
HEK293/ABCB1Rhodamine 123

²Accumulation Ratio = Intracellular concentration in parental cell line / Intracellular concentration in resistant cell line

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and control drugs for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ values using a dose-response curve fitting software.

2. Western Blot Analysis

  • Purpose: To investigate the expression levels of proteins involved in signaling pathways and drug resistance.

  • Procedure:

    • Treat cells with the test compound at various concentrations for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, ABCB1, ABCG2, LAMP1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Intracellular Drug Accumulation Assay

  • Purpose: To measure the intracellular concentration of the compound and assess the impact of efflux pumps.

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Incubate the cells with a fixed concentration of the test compound for a specified time (e.g., 2 hours).

    • Wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Lyse the cells and extract the compound using an appropriate organic solvent.

    • Quantify the intracellular concentration of the compound using LC-MS/MS.

    • Normalize the drug concentration to the total protein content of the cell lysate.

Visualizing Mechanisms and Workflows

Signaling Pathways in TKI Resistance

The following diagram illustrates potential bypass signaling pathways that can be activated in response to the inhibition of a primary target kinase, leading to drug resistance.

TKI_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Primary Target (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Bypass_RTK Bypass Receptor (e.g., MET, AXL) Bypass_RTK->RAS Bypass_RTK->PI3K Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug Compound X Drug->RTK Inhibition Cross_Resistance_Workflow cluster_mechanistic Mechanistic Studies start Start: Novel Compound panel Select Panel of Drug-Resistant and Parental Cell Lines start->panel viability Determine IC50 values (MTT Assay) panel->viability analyze_ri Calculate Resistance Index (RI) and Analyze Cross-Resistance viability->analyze_ri western Western Blot for Resistance Markers & Pathways analyze_ri->western If cross-resistant accumulation Intracellular Accumulation (LC-MS/MS) analyze_ri->accumulation If cross-resistant target_binding Target Engagement/ Kinase Assay analyze_ri->target_binding If target-based resistance is suspected conclusion Conclusion: Define Cross-Resistance Profile analyze_ri->conclusion western->conclusion accumulation->conclusion target_binding->conclusion

References

Orthogonal assays to confirm the mechanism of action of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of orthogonal assays to confirm the mechanism of action of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, also known as ML240. This compound is a potent and selective, ATP-competitive inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of key experimental methods, detailed protocols, and supporting data to rigorously validate the molecular mechanism of this compound and other p97 inhibitors.

Introduction to p97/VCP and the Role of this compound

The p97/VCP is a critical regulator of protein homeostasis, playing a central role in numerous cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy. By utilizing the energy from ATP hydrolysis, p97 unfolds and extracts ubiquitinated proteins from cellular complexes or membranes, targeting them for degradation by the proteasome. Given its essential role in maintaining cellular health, dysregulation of p97 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.

This compound has emerged as a valuable chemical probe to investigate the cellular functions of p97. As an ATP-competitive inhibitor, it directly targets the ATPase activity of p97, leading to the disruption of downstream cellular processes that are dependent on p97 function. To unequivocally confirm this mechanism of action, a series of orthogonal assays are essential. These assays, which measure the same biological endpoint through different techniques, provide a robust and multi-faceted validation of the inhibitor's target engagement and its functional cellular consequences.

Comparison of Orthogonal Assays for p97/VCP Inhibition

To confirm that this compound acts as a p97/VCP inhibitor, a combination of biochemical and cellular assays should be employed. The following table summarizes key orthogonal assays, their principles, and the type of data they provide.

Assay Category Specific Assay Principle Endpoint Measured Alternative Inhibitors for Comparison
Biochemical Assays ADP-Glo™ ATPase AssayMeasures the amount of ADP produced from ATP hydrolysis by purified p97 enzyme in the presence of an inhibitor. The signal is detected via a coupled luciferase reaction.Direct inhibition of p97 ATPase activity (IC50)DBeQ, CB-5083, NMS-873
Target Engagement Assays Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of p97 in cells upon inhibitor binding. Ligand-bound proteins are more resistant to heat-induced denaturation.Direct evidence of target engagement in a cellular context (EC50)DBeQ, CB-5083, NMS-873
Cellular Function Assays p97-Dependent Degradation Reporter AssayMonitors the degradation of a reporter protein (e.g., Ub-GFP) whose turnover is dependent on p97 activity. Inhibition of p97 leads to the accumulation of the reporter.Functional consequence of p97 inhibition on protein degradation (EC50)DBeQ, CB-5083, NMS-873
Western Blot for Endogenous SubstratesMeasures the accumulation of endogenous p97 substrates (e.g., ubiquitinated proteins, ERAD substrates) in cells treated with the inhibitor.Effect on downstream pathways and confirmation of mechanism in a native cellular context.DBeQ, CB-5083, NMS-873
Cell Viability/Proliferation AssayAssesses the cytotoxic or anti-proliferative effects of the inhibitor on cancer cell lines that are sensitive to p97 inhibition.Overall cellular phenotype resulting from p97 inhibition (GI50/IC50)DBeQ, CB-5083, NMS-873

Quantitative Data Comparison of p97 Inhibitors

The following table presents a summary of reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound and other well-characterized p97 inhibitors across various orthogonal assays. This data allows for a direct comparison of their potency and cellular activity.

Inhibitor Biochemical p97 ATPase Assay (IC50, nM) Cellular Thermal Shift Assay (EC50, µM) p97-Dependent Degradation Reporter Assay (EC50, µM) Cell Viability (HCT116 cells, GI50, µM)
This compound ~100Not widely reported~1-2~1-5
DBeQ ~1,000Not widely reported~10-20~10-20
CB-5083 ~10-20~0.1-0.5~0.1-0.5~0.1-0.5
NMS-873 ~20-30 (allosteric)~0.3-1~0.3-1~0.3-1

Note: The exact IC50/EC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation.

ADP-Glo™ ATPase Assay

This protocol is adapted for measuring the in vitro ATPase activity of purified p97.

Materials:

  • Purified recombinant human p97/VCP protein

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and other p97 inhibitors

  • Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT

  • 384-well white, flat-bottom plates

Procedure:

  • Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of a 2x concentration of purified p97 enzyme in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the ATPase reaction by adding 5 µL of a 2x concentration of ATP in Assay Buffer. The final ATP concentration should be at or near the Km for p97.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol describes a method to detect the thermal stabilization of endogenous p97 in cells upon this compound binding.

Materials:

  • HCT116 or other suitable cancer cell line

  • This compound and other p97 inhibitors

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody against p97/VCP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a culture dish and grow to 80-90% confluency.

  • Treat the cells with various concentrations of this compound or other inhibitors, including a DMSO vehicle control, for 1-2 hours in the cell culture incubator.

  • Harvest the cells by scraping and wash them with PBS.

  • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and aliquot into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated sample should be included as a control.

  • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-p97 antibody.

  • Quantify the band intensities and plot the percentage of soluble p97 as a function of temperature for each inhibitor concentration.

  • Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

p97-Dependent Degradation Reporter Assay (Cycloheximide Chase)

This protocol uses a cycloheximide chase assay to monitor the degradation of a p97-dependent reporter protein.

Materials:

  • HEK293T cells stably expressing a p97-dependent reporter (e.g., Ub-G76V-GFP)

  • This compound and other p97 inhibitors

  • Cycloheximide (CHX) solution (10 mg/mL in DMSO)

  • Complete cell culture medium

  • Lysis buffer for Western blot

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the reporter protein (e.g., anti-GFP)

  • Primary antibody for a loading control (e.g., anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

Procedure:

  • Seed the reporter cell line in a multi-well plate.

  • Treat the cells with different concentrations of this compound or other inhibitors, including a DMSO vehicle control, for a predetermined time (e.g., 4 hours).

  • Add cycloheximide to a final concentration of 100 µg/mL to all wells to block new protein synthesis. This is the 0-hour time point.

  • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, and 8 hours).

  • Lyse the cells at each time point and collect the total protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using antibodies against the reporter protein and a loading control.

  • Quantify the band intensities of the reporter protein at each time point, normalized to the loading control.

  • Plot the percentage of the remaining reporter protein over time for each inhibitor concentration.

  • A decrease in the degradation rate of the reporter protein in the presence of the inhibitor confirms the functional inhibition of the p97-dependent degradation pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving p97 and the experimental workflows of the orthogonal assays.

p97_pathways cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Misfolded Protein Misfolded Protein Ubiquitination (E1, E2, E3) Ubiquitination (E1, E2, E3) Misfolded Protein->Ubiquitination (E1, E2, E3) Ub-Protein Ub-Protein Ubiquitination (E1, E2, E3)->Ub-Protein p97_VCP p97/VCP Ub-Protein->p97_VCP ERAD Proteasome 26S Proteasome p97_VCP->Proteasome Unfolding & Delivery Autophagosome Autophagosome p97_VCP->Autophagosome Autophagy Regulation Amino Acids Amino Acids Proteasome->Amino Acids Degradation Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome->Autolysosome Autolysosome->Amino Acids Degradation This compound This compound This compound->p97_VCP Inhibition

Caption: Overview of p97/VCP's role in protein homeostasis pathways.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_cetsa CETSA cluster_reporter Degradation Reporter Assay biochem_start Purified p97 + this compound biochem_atp Add ATP biochem_start->biochem_atp biochem_adp Measure ADP production (ADP-Glo) biochem_atp->biochem_adp biochem_ic50 Determine IC50 biochem_adp->biochem_ic50 cell_treat Treat cells with this compound cetsa_heat Heat treatment cell_treat->cetsa_heat reporter_chx Add Cycloheximide (CHX) cell_treat->reporter_chx cetsa_lysis Lyse & Centrifuge cetsa_heat->cetsa_lysis cetsa_wb Western Blot for soluble p97 cetsa_lysis->cetsa_wb cetsa_tm Determine Tm shift cetsa_wb->cetsa_tm reporter_time Time course sample collection reporter_chx->reporter_time reporter_wb Western Blot for reporter protein reporter_time->reporter_wb reporter_deg Measure degradation rate reporter_wb->reporter_deg

Caption: Workflow of orthogonal assays for p97 inhibitor validation.

Conclusion

The confirmation of the mechanism of action for a small molecule inhibitor like this compound requires a rigorous, multi-pronged approach. By employing a suite of orthogonal assays, researchers can build a comprehensive and compelling case for its on-target activity. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively validate the inhibition of p97/VCP. The consistent observation of p97 inhibition across biochemical, target engagement, and cellular functional assays will provide the highest confidence in the mechanism of action of this compound, paving the way for its use as a reliable tool in biological research and as a potential starting point for therapeutic development.

Evaluating the selectivity of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine against a panel of human kinases

Author: BenchChem Technical Support Team. Date: November 2025

Comparison Guide: Evaluating the Kinase Selectivity of a Novel Inhibitor

Introduction

This guide provides a comparative analysis of the kinase selectivity of the hypothetical compound, herein referred to as "Compound X," against a panel of human kinases. The following sections detail the inhibitory activity of Compound X, compare its selectivity profile with other known kinase inhibitors, and provide the experimental protocols used for these evaluations. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Compound X's potential as a selective kinase inhibitor.

Kinase Selectivity Profile of Compound X

The inhibitory activity of Compound X was assessed against a panel of 24 human kinases. The data, presented as the percentage of inhibition at a 1 µM concentration, is summarized in Table 1. For kinases showing significant inhibition, the IC50 (half-maximal inhibitory concentration) was determined and is presented in Table 2, alongside a comparison with the well-characterized kinase inhibitor, Staurosporine.

Table 1: Kinase Selectivity Profile of Compound X at 1 µM

Kinase Target% Inhibition at 1 µM Compound X
CDK2/cyclin A98
CDK5/p2595
GSK3β92
ROCK188
ROCK285
PKA75
PKG72
MAPK165
MAPKAP-K260
MSK158
p70S6K55
PHK51
Aurora A45
Aurora B42
Aurora C40
CHK135
CHK232
PLK128
NEK225
Src15
Lck12
Fyn10
Yes8
Abl5

Table 2: Comparative IC50 Values for Selected Kinases

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
CDK2/cyclin A157
CDK5/p25256
GSK3β4010
ROCK1754
ROCK2803

Experimental Protocols

Kinase Inhibition Assay

The kinase selectivity of Compound X was determined using an in vitro radiometric protein kinase assay.[1]

Materials:

  • Purified recombinant human kinases.

  • Corresponding specific substrate peptides.

  • [γ-³³P]ATP (10 µCi/µL).

  • Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 0.1 mM Na₃VO₄, and 2 mM DTT).

  • Compound X and Staurosporine (dissolved in DMSO).

  • 96-well plates.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Kinase reactions were performed in a final volume of 25 µL in 96-well plates.

  • Each reaction mixture contained 10 µL of kinase solution, 5 µL of the appropriate substrate peptide, and 5 µL of the test compound (Compound X or Staurosporine) at various concentrations.

  • The reaction was initiated by adding 5 µL of [γ-³³P]ATP solution (10 µM final concentration).

  • The plates were incubated for 30 minutes at 30°C.

  • The reaction was stopped by spotting 20 µL of the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper was washed three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • The radioactivity incorporated into the substrate peptide was quantified using a scintillation counter.

  • The percentage of inhibition was calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle).

  • IC50 values were determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the kinase selectivity profile of a test compound.

G cluster_prep Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis A Test Compound (e.g., Compound X) in DMSO E Dispense Kinase, Substrate, and Compound into 96-well plate A->E B Kinase Panel (Purified Recombinant Kinases) B->E C Substrate Peptides C->E D [γ-³³P]ATP F Initiate reaction with [γ-³³P]ATP D->F E->F G Incubate at 30°C for 30 min F->G H Stop reaction by spotting on Phosphocellulose paper G->H I Wash paper to remove unincorporated [γ-³³P]ATP H->I J Quantify radioactivity with Scintillation Counter I->J K Calculate % Inhibition J->K L Determine IC50 values K->L

Caption: Workflow for Kinase Selectivity Profiling.

References

Comparative study of the apoptotic pathways induced by different quinazolinamine analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the apoptotic mechanisms of various quinazolinamine analogs, supported by comparative experimental data and detailed protocols.

The quinazolinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. Analogs of this structure have demonstrated potent capabilities in inducing apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. This guide provides a comparative overview of the apoptotic pathways activated by different series of quinazolinamine analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Comparative Efficacy and Cellular Responses

The following tables summarize the cytotoxic activity and apoptotic effects of various quinazolinamine analogs from several comparative studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Quinazolinone Schiff Base Derivatives

Two novel quinazolinone Schiff base derivatives, designated as Compound A and Compound B, were evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. Both compounds were found to induce apoptosis through both the intrinsic and extrinsic pathways.[1]

CompoundIC50 (µg/mL) on MCF-7 (72h)Key Apoptotic Events
Compound A 3.27 ± 0.171Release of cytochrome c, activation of caspase-9, -3/7, and -8, inhibition of NF-κB.[1]
Compound B 4.36 ± 0.219Release of cytochrome c, activation of caspase-9, -3/7, and -8, inhibition of NF-κB.[1]
Symmetrical Quinazoline Derivatives

A study of symmetrical quinazoline derivatives identified JRF12 (2,4-dibenzylaminoquinazoline) as a potent and selective inducer of apoptosis in cancer cells.[2]

CompoundEffect on Cell CycleKey Apoptotic Events
JRF12 Decrease in G1 phase, increase in G2 phase before cell death.[2]Activation of caspase-3, nuclear chromatin degradation.[2]
Quinazoline-Sulfonamide Hybrids

A series of novel quinazoline-sulfonamide hybrids were synthesized and evaluated for their antiproliferative activity. Compounds 4d and 4f emerged as the most potent against the MCF-7 cell line.

CompoundIC50 (µM) on MCF-7Effect on Cell CycleKey Apoptotic Events
4d 2.5G1 phase arrest.[1]Induction of apoptosis.[1]
4f 5.0G1 phase arrest.[1]Induction of apoptosis.[1]
2,4-Disubstituted Quinazoline Derivatives

Several 2,4-disubstituted quinazoline derivatives have been shown to possess significant cytotoxic activities against various cancer cell lines.

5,8-Disubstituted Quinazoline Analogs

The 5,8-disubstituted quinazoline analog, LJK-11, has been identified as a mitotic blocker that induces apoptosis by inhibiting microtubule polymerization.

Apoptotic Signaling Pathways

The induction of apoptosis by quinazolinamine analogs can proceed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Often, there is crosstalk between these two pathways.

Apoptotic_Pathways General Apoptotic Pathways Induced by Quinazolinamine Analogs cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinazolinamine_Ext Quinazolinamine Analogs (e.g., HMJ-38) Death_Receptors Death Receptors (e.g., Fas, TNFR) Quinazolinamine_Ext->Death_Receptors activate Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Mitochondria Mitochondria Caspase8->Mitochondria crosstalk (via Bid) Caspase37 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase37 Quinazolinamine_Int Quinazolinamine Analogs (most derivatives) Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Quinazolinamine_Int->Bcl2_Family regulate Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bcl2_Family->Mitochondria permeabilize Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptotic pathways activated by quinazolinamine analogs.

Experimental Workflow for Apoptosis Assessment

The following diagram illustrates a typical workflow for investigating the apoptotic effects of quinazolinamine analogs.

Experimental_Workflow Experimental Workflow for Apoptosis Studies cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells Treatment Treat with Quinazolinamine Analogs (various concentrations and times) Cell_Seeding->Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptotic Protein Expression) Treatment->Western_Blot Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Data_Analysis Analyze IC50 values, percentage of apoptotic cells, protein levels, and caspase activity MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Determine Apoptotic Pathway and Mechanism of Action Data_Analysis->Conclusion

Caption: A standard experimental workflow for the in vitro evaluation of apoptosis induced by quinazolinamine analogs.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of the quinazolinamine analogs and to calculate the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the quinazolinamine analogs and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: After treatment with the quinazolinamine analogs, harvest the cells by trypsinization and collect the cell culture medium to include floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptotic Protein Expression

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the activity of key caspases (e.g., caspase-3, -8, -9) to confirm their activation during apoptosis.

  • Cell Lysis: Lyse the treated cells using the specific lysis buffer provided with the caspase activity assay kit.

  • Reaction Setup: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate conjugated to a colorimetric or fluorometric reporter.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase activity based on the signal intensity and normalize to the protein concentration of the lysate.

References

Safety Operating Guide

Personal protective equipment for handling 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine was not publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds and general best practices for handling potent, novel chemical entities in a research and development setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given the complex heterocyclic structure of this molecule, it should be handled as a potentially potent compound. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Strict adherence to PPE protocols is mandatory to minimize risk.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRecommended for High-Risk Operations*
Eye/Face Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Double-gloving with nitrile glovesHeavier-duty chemical resistant gloves over nitrile gloves
Body Flame-resistant lab coatDisposable, solid-front protective gown over lab coat
Respiratory Use in a certified chemical fume hoodA properly fitted NIOSH-approved respirator (e.g., N95 or higher)

*High-risk operations include handling large quantities, generating dust or aerosols, and initial compound synthesis.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment. The following workflow is recommended for all procedures involving this compound.

Handling_Workflow Figure 1. Procedural Workflow for Safe Handling cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate a specific handling area within a fume hood. Assemble_PPE Don all required PPE as per Table 1. Prep_Area->Assemble_PPE Gather_Materials Collect all necessary equipment and reagents. Assemble_PPE->Gather_Materials Weighing Weigh the compound in the designated area. Use a containment balance if available. Dissolving Add solvent slowly to the solid to avoid splashing. Weighing->Dissolving Reaction_Setup Set up the reaction apparatus within the fume hood. Dissolving->Reaction_Setup Decontaminate Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol). Segregate_Waste Segregate waste into solid and liquid hazardous waste streams. Decontaminate->Segregate_Waste Dispose Dispose of waste according to institutional and local regulations. Segregate_Waste->Dispose Doff_PPE Remove PPE in the correct order to prevent cross-contamination. Dispose->Doff_PPE

Caption: Figure 1. Procedural Workflow for Safe Handling.

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of all personnel and to protect the environment.

Table 2: Waste Disposal Plan

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Lined, sealed, and puncture-resistant container"Hazardous Solid Waste" with the full chemical nameArrange for pickup by your institution's hazardous waste management team.
Liquid Waste Sealable, chemically compatible container"Hazardous Liquid Waste" with the full chemical name and solventArrange for pickup by your institution's hazardous waste management team.
Contaminated Sharps Puncture-proof sharps container"Sharps Waste"Dispose of according to your institution's sharps disposal protocol.
Contaminated PPE Lined, sealed waste bag"Hazardous Waste - Contaminated PPE"Dispose of as hazardous solid waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: Emergency Response Protocol

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If trained and equipped, contain the spill with absorbent material. Do not attempt to clean up a large spill. Contact your institution's EHS department.

By adhering to these safety and logistical guidelines, researchers can handle 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine in a manner that prioritizes personal safety and minimizes environmental impact. Always consult your institution's specific safety protocols and the most current safety information before beginning any work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.